molecular formula C7H4N2O2S B2771591 Thieno[3,2-d]pyrimidine-6-carboxylic acid CAS No. 1211539-93-3

Thieno[3,2-d]pyrimidine-6-carboxylic acid

Numéro de catalogue: B2771591
Numéro CAS: 1211539-93-3
Poids moléculaire: 180.18
Clé InChI: QXKDYVQSQQPDSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thieno[3,2-d]pyrimidine-6-carboxylic acid (CAS 1211539-93-3) is a high-value heterocyclic building block in medicinal chemistry and drug discovery. This compound serves as a critical synthetic precursor for the development of novel therapeutic agents, particularly in the field of oncology. Its core structure is a privileged scaffold found in various potent bioactive molecules. Extensive research has utilized this carboxylic acid derivative to design syntheticsirtuin modulators . Sirtuins are a class of proteins implicated in age-related diseases, neurodegeneration, and inflammation, making them significant therapeutic targets . Furthermore, this scaffold is central to the design ofthieno[3,2-d]pyrimidine-based derivatives that act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR)—a key signaling pathway in cancer cell proliferation and survival . Recent scaffold-hopping strategies have also led to the synthesis of tricyclic thieno[3,2-d]pyrimidine analogs demonstrating promising anticancer activity by inducing cell cycle arrest and apoptosis in human cancer cell lines, such as cervical HeLa and colon HT-29 cells . Molecular docking studies suggest these compounds may exert their effects by targeting Cyclin-dependent kinases (CDKs) . Key Chemical Identifiers:

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

thieno[3,2-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-1-4-6(12-5)2-8-3-9-4/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKDYVQSQQPDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CN=CN=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thieno[3,2-d]pyrimidine-6-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold Analysis & Application Guide

Executive Summary

Thieno[3,2-d]pyrimidine-6-carboxylic acid represents a critical heterocyclic scaffold in modern medicinal chemistry, serving as a bioisostere for quinazolines and purines. Its structural rigidity, combined with the electronic properties of the fused thiophene ring, offers unique advantages in optimizing drug-target interactions—particularly for kinases (CDK7), sirtuins (SIRT1-3), and tubulin polymerization inhibitors. This guide details the physicochemical profile, synthetic pathways, and strategic application of this moiety in drug discovery.[1][2]

Chemical Architecture & Physicochemical Profiling

The thieno[3,2-d]pyrimidine core is a fused bicyclic system where a thiophene ring is annulated to a pyrimidine ring. The specific [3,2-d] fusion indicates the orientation of the sulfur atom relative to the nitrogenous ring, which is distinct from its isomer, thieno[2,3-d]pyrimidine. The 6-carboxylic acid functionality provides an essential "chemical handle" for diversifying the scaffold into potent carboxamides or esters.

Structural Specifications
  • IUPAC Name: Thieno[3,2-d]pyrimidine-6-carboxylic acid[3][4]

  • SMILES: O=C(O)C1=CC2=CN=CN=C2S1

  • Core Geometry: Planar aromatic system; the carboxylic acid at C6 allows for extension into solvent-exposed regions of protein binding pockets.

Physicochemical Properties Table

The following data aggregates computed and experimental values relevant for ADME prediction.

PropertyValueContext
Molecular Weight 180.18 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
CLogP ~1.2Moderate lipophilicity; favorable for membrane permeability.
TPSA ~80 ŲIncludes acid and pyrimidine nitrogens; good range for oral bioavailability.
pKa (Acid) ~3.5 - 4.0Typical for aromatic carboxylic acids; ionized at physiological pH.
H-Bond Donors 1 (COOH)Modifiable via amide coupling.
H-Bond Acceptors 4Pyrimidine nitrogens (N1, N3) and carboxylate oxygens.

Synthetic Methodologies

Synthesis of the 6-carboxylic acid derivative requires strategic planning to ensure regioselectivity. Two primary routes are established: De Novo Cyclization and Late-Stage Functionalization.

Route A: Late-Stage Lithiation (Regioselective Carboxylation)

This is the preferred method for introducing the carboxylic acid into an existing thieno[3,2-d]pyrimidine core, particularly when the pyrimidine ring is already substituted (e.g., with a chlorine at C4).

Protocol: Carboxylation of 4-Chlorothieno[3,2-d]pyrimidine

  • Reagents: 4-chlorothieno[3,2-d]pyrimidine, LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), THF, Dry Ice (CO2).

  • Mechanism: The proton at the C6 position of the thiophene ring is the most acidic due to the electron-withdrawing nature of the fused pyrimidine ring and the inductive effect of the sulfur.

  • Step-by-Step:

    • Generation of LiTMP: Add n-BuLi (2.5 M in hexanes) dropwise to a solution of TMP in anhydrous THF at 0°C. Stir for 30 min.

    • Lithiation: Cool the LiTMP solution to -78°C. Add a solution of 4-chlorothieno[3,2-d]pyrimidine in THF dropwise. Stir for 1 hour at -78°C to form the lithiated species.

    • Quench: Add excess solid CO2 (dry ice) or bubble gaseous CO2 into the reaction mixture. Allow to warm to room temperature.

    • Workup: Acidify with 1M HCl to precipitate the carboxylic acid. Filter and wash with water.

Route B: De Novo Cyclization

Constructing the ring system from thiophene precursors allows for early introduction of the ester/acid moiety.

Protocol:

  • Starting Material: Methyl 3-amino-thiophene-2-carboxylate.[5]

  • Cyclization: Reflux with formamide or formamidine acetate to close the pyrimidine ring, yielding thieno[3,2-d]pyrimidin-4(3H)-one.

  • Aromatization/Chlorination: Treat with POCl3 to generate the 4-chloro derivative.

  • Functionalization: If the starting thiophene had a substituent at C5 (which becomes C6 in the fused system), it can be hydrolyzed to the acid.

Visualization: Synthetic Workflow

Synthesis cluster_0 Route A: Late-Stage Functionalization cluster_1 Route B: De Novo Construction StartA 4-Chlorothieno[3,2-d]pyrimidine Lithiation LiTMP, -78°C (C6 Deprotonation) StartA->Lithiation Quench CO2 Quench Lithiation->Quench Product Thieno[3,2-d]pyrimidine- 6-carboxylic acid Quench->Product StartB Methyl 3-amino- thiophene-2-carboxylate Cyclization Formamide/POCl3 (Ring Closure) StartB->Cyclization Cyclization->StartA Generates Core

Caption: Comparative synthetic pathways for generating the thieno[3,2-d]pyrimidine-6-carboxylic acid scaffold.

Medicinal Chemistry & SAR Applications

The 6-carboxylic acid is rarely the final drug; rather, it is the gateway to Thieno[3,2-d]pyrimidine-6-carboxamides , a class of potent inhibitors for various biological targets.

Sirtuin Inhibition (SIRT1/2/3)

Research indicates that converting the 6-COOH to a carboxamide (e.g., via coupling with piperazines or aromatic amines) creates potent "Pan-Sirtuin" inhibitors.

  • Mechanism: The thienopyrimidine core occupies the nicotinamide binding pocket of the Sirtuin enzyme.

  • SAR Insight: The amide side chain extends into the "selectivity pocket," allowing tuning between SIRT1, SIRT2, and SIRT3 isoforms.

Kinase Targeting (CDK7)

The scaffold serves as an ATP-competitive inhibitor.

  • C4-Position: Usually substituted with a solubilizing amine or a bulky aromatic group to interact with the kinase hinge region.

  • C6-Position (Acid Derived): Modifications here can contact the ribose-binding pocket or solvent front, improving solubility and pharmacokinetic properties.

Bioisosterism Strategy

The thieno[3,2-d]pyrimidine system is a classic bioisostere for the Quinazoline ring (found in EGFR inhibitors like Gefitinib).

  • Advantage: The thiophene ring is electron-rich compared to the benzene ring in quinazoline, altering the pKa of the pyrimidine nitrogens and potentially improving metabolic stability or reducing hERG liability.

Visualization: SAR Decision Logic

SAR Core Thieno[3,2-d]pyrimidine-6-COOH (Scaffold) Target1 Target: Sirtuins (SIRT1-3) Core->Target1 Target2 Target: Kinases (CDK7/EGFR) Core->Target2 Mod1 Modification: Amide Coupling (e.g., Piperazines) Target1->Mod1 Effect1 Result: Nanomolar Potency (Nicotinamide Pocket Binder) Mod1->Effect1 Mod2 Modification: C4-Substitution + C6-Solubility Handle Target2->Mod2 Effect2 Result: ATP-Competitive Inhibitor (Hinge Binder) Mod2->Effect2

Caption: Strategic derivatization of the 6-COOH scaffold for distinct biological targets.

References

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity. Source: MDPI (Molecules) URL:[Link]

  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine inhibitors targeting tubulin. Source: European Journal of Medicinal Chemistry URL:[Link]

  • PubChem Compound Summary: Thieno[3,2-d]pyrimidine-6-carboxylic acid. Source:[3][4] National Library of Medicine URL:[Link][3]

Sources

The Thienopyrimidine Scaffold: A Bioisosteric Blueprint for Kinase & GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thienopyrimidine core represents a high-value "scaffold hop" from the classical purine heterocycle.[1][2][3] By replacing the imidazole ring of a purine with a thiophene ring, medicinal chemists can modulate lipophilicity (


), alter electron density maps to tune 

-stacking interactions, and evade rapid metabolic clearance pathways associated with xanthine oxidase. This guide provides a technical deep-dive into the synthesis, electronic properties, and application of thienopyrimidines, specifically focusing on the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers in kinase inhibitor design.

Part 1: The Bioisosteric Rationale

Electronic and Steric Divergence

While purines (adenine, guanine) are the endogenous ligands for kinases and adenosine receptors, their high polarity and susceptibility to N-oxidation or enzymatic deamination can limit drug-like properties.[2] The thienopyrimidine scaffold offers a strategic alternative:

  • Lipophilicity Modulation: The sulfur atom in the thiophene ring is significantly more lipophilic than the imidazole nitrogen (

    
     or 
    
    
    
    ) of purine. This increases membrane permeability and hydrophobic collapse within the ATP-binding pocket.[1][2]
  • Hydrogen Bonding Profile:

    • Purine:

      
       acts as a strong Hydrogen Bond Acceptor (HBA).[1][2]
      
    • Thienopyrimidine: The thiophene sulfur is a soft base and a poor HBA. This effectively "deletes" a hydrogen bond interaction, which can be advantageous when the

      
       interaction in a purine lead causes non-specific binding or desolvation penalties.
      
  • Aromatic Character: Thiophene is electron-rich (excess

    
    -electrons), facilitating stronger 
    
    
    
    -
    
    
    T-shaped interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor gatekeeper regions.[1][2]
Isomeric Architectures

The orientation of the sulfur atom dictates the vector of substituents and the electronic environment of the pyrimidine ring.

ScaffoldComparison cluster_0 Endogenous Scaffold cluster_1 Bioisosteric Replacement Purine Purine Core (N7/N9 Imidazole) High Polarity Thieno23 Thieno[2,3-d]pyrimidine (Sulfur at pos 7 equiv) Kinase Hinge Binder Purine->Thieno23 Scaffold Hop (+Lipophilicity) Thieno32 Thieno[3,2-d]pyrimidine (Sulfur at pos 9 equiv) PI3K Inhibitor Scaffold Purine->Thieno32 Scaffold Hop (Altered Vectors) Thieno23->Thieno32 Isomeric Switch

Figure 1: Structural relationship between the purine core and its thienopyrimidine bioisosteres.[4] The isomeric switch allows for precise tuning of substituent vectors.

Part 2: Synthetic Architectures

The most robust entry into the thienopyrimidine scaffold is the Gewald Reaction , followed by cyclization. This route is preferred over modifying existing pyrimidines because it allows for the introduction of diverse substituents on the thiophene ring early in the synthesis.

The Gewald Reaction Workflow

The Gewald reaction synthesizes a 2-aminothiophene-3-carboxylate (or carbonitrile) from a ketone/aldehyde, an activated nitrile, and elemental sulfur.[1][2][5]

GewaldSynthesis Ketone Ketone/Aldehyde (R1-CH2-C=O-R2) Knoevenagel Step 1: Knoevenagel Condensation (Formation of Alkylidene) Ketone->Knoevenagel Nitrile Activated Nitrile (CN-CH2-EWG) Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Base Base Catalyst (Morpholine/Et3N) Base->Knoevenagel Thiophene 2-Aminothiophene Intermediate Knoevenagel->Thiophene + Sulfur (Gewald Cyclization) FinalProduct Thienopyrimidine Core Thiophene->FinalProduct High Temp / Acid Cat. CyclizationAgent Cyclization Agent (Formamide / Urea) CyclizationAgent->FinalProduct High Temp / Acid Cat.

Figure 2: The Gewald Reaction pathway for de novo synthesis of the thienopyrimidine core.[1][2]

Detailed Synthetic Protocol

Objective: Synthesis of 4-substituted-thieno[2,3-d]pyrimidine.

Step 1: Gewald Synthesis of 2-Amino-3-cyanothiophene

  • Reagents: Suspend sulfur (

    
    , 1.0 eq) in ethanol (EtOH). Add the ketone (1.0 eq) and malononitrile (1.0 eq).[1]
    
  • Initiation: Add morpholine (1.0 eq) dropwise.[1][2] Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (

    
    C) for 12 hours.
    
  • Workup: Cool to room temperature. The product usually precipitates. Filter the solid and wash with cold ethanol.

    • Validation: Confirm presence of

      
       and 
      
      
      
      stretches in IR; disappearances of ketone carbonyl in NMR.

Step 2: Cyclization to Thienopyrimidin-4-one

  • Reagents: Dissolve the 2-amino-3-cyanothiophene in formic acid (excess) or formamide.

  • Reaction: Reflux for 6–8 hours.

  • Workup: Pour onto crushed ice. The solid thienopyrimidin-4-one precipitates.[1][2][6]

  • Chlorination (Activation): Reflux the "one" intermediate in

    
     (Phosphorus oxychloride) to generate the 4-chloro-thienopyrimidine.[1][2] This activates the C4 position for nucleophilic aromatic substitution (
    
    
    
    ).[1][2]

Part 3: Medicinal Chemistry & SAR

Case Study: Pictilisib (GDC-0941)

Pictilisib is a potent Class I PI3K inhibitor utilizing a thieno[3,2-d]pyrimidine core.[1][2][4][7][8][9]

  • Core Selection: The [3,2-d] isomer was chosen to orient the C2 and C4 vectors specifically to fit the ATP-binding pocket of PI3K

    
    .[1][2]
    
  • C4 Substitution (Morpholine): The morpholine oxygen forms a critical hydrogen bond with the hinge region (Val851 in PI3K

    
    ).[1] It also improves solubility.[1]
    
  • C2 Substitution (Indazole): The indazole moiety extends into the "affinity pocket" (selectivity pocket), engaging in

    
    -stacking and H-bonding deeper in the active site.[1][2]
    

Table 1: SAR Optimization Logic for Thienopyrimidines

PositionCommon SubstituentFunction/Rationale
C4 (Pyrimidine) Morpholine / PiperazineHinge Binder. Mimics the Adenine

/

interaction.[1][2] Solubilizing group.
C2 (Pyrimidine) Aryl / HeteroarylSelectivity. Targets the hydrophobic back-pocket or gatekeeper residues.[1][2]
C5/C6 (Thiophene) Methyl / AlkylLipophilic Tuning. Fills small hydrophobic pockets; restricts conformation.[1][2]
Metabolic Advantages

Thienopyrimidines often exhibit superior metabolic stability compared to purines. Purines are natural substrates for Xanthine Oxidase (XO) , leading to rapid oxidation to uric acid derivatives.[10][11] The thienopyrimidine core, while sterically similar, is electronically distinct enough to reduce affinity for XO, thereby prolonging plasma half-life (


).

Part 4: Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™)

To validate the bioisosteric replacement, one must measure


 against the target kinase (e.g., EGFR or PI3K).[2]

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Substrate: Poly [Glu:Tyr] (4:[1][2]1) or specific peptide.[1][2]

  • ADP-Glo™ Reagent (Promega).[1][2]

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the thienopyrimidine analog in 100% DMSO.

  • Enzyme Reaction: Add 2

    
    L of compound + 4 
    
    
    
    L of Kinase enzyme into a 384-well white plate. Incubate for 10 min at RT.
  • Start: Add 4

    
    L of ATP/Substrate mix. Incubate for 60 min at RT.
    
  • Depletion: Add 10

    
    L of ADP-Glo™ Reagent (depletes unconsumed ATP).[1][2] Incubate 40 min.
    
  • Detection: Add 20

    
    L of Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase signal).[1][2] Incubate 30 min.
  • Read: Measure Luminescence.

    • Data Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response (variable slope) to determine

      
      .[1][2][12]
      

Part 5: Computational Modeling (Docking)

When docking thienopyrimidines, standard force fields (like MMFF94) generally handle the thiophene sulfur well. However, pay attention to:

  • Sulfur-Aromatic Interactions: Ensure your scoring function accounts for

    
     interactions, which are often stronger than 
    
    
    
    interactions.[1][2]
  • Solvation: The thienopyrimidine is more hydrophobic than purine. Explicit water molecules in the binding site (often displaced by the inhibitor) should be modeled carefully.[1]

SAR_Logic Start Thienopyrimidine Hit Check1 Is Potency < 100 nM? Start->Check1 Check2 Is Solubility > 50 µM? Check1->Check2 Yes Action1 Optimize C4 Hinge Binder (Try Morpholine/Amide) Check1->Action1 No Action2 Add Solubilizing Group (Piperazine at C2/C6) Check2->Action2 No Action3 Advance to ADME/Tox Check2->Action3 Yes Action1->Check1 Action2->Check2

Figure 3: Decision tree for optimizing thienopyrimidine hits based on potency and physicochemical properties.

References

  • Synthesis of Thienopyrimidines

    • Title: Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.[1][4][13]

    • Source: PMC (PubMed Central).[1][2]

    • URL:[Link]

  • Medicinal Chemistry & SAR (PI3K Inhibitors)

    • Title: Discovery of GDC-0941 (Pictilisib): A Potent, Selective, and Orally Bioavailable PI3K Inhibitor.
    • Source: Journal of Medicinal Chemistry (ACS).[1][2]

    • URL:[Link][1][2]

  • Metabolic Stability & Bioisosterism

    • Title: Bioisosterism: A Rational Approach in Drug Design.[1][14]

    • Source: Chemical Reviews.[1][2]

    • URL:[Link][1][2]

  • Kinase Assay Protocols

    • Title: ADP-Glo™ Kinase Assay Application Note.[1][2]

    • Source: Promega Corporation.[1][2]

Sources

Thieno[3,2-d]pyrimidine-6-carboxylic acid CAS number 875515-76-7 data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid , the chemical entity chemically defined by CAS number 875515-76-7 .

Focus Entity: 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (CAS 875515-76-7)[1]

Executive Summary: The "Gateway" Scaffold

Thieno[3,2-d]pyrimidine-6-carboxylic acid derivatives represent a privileged class of pharmacophores in modern drug discovery. Structurally serving as a bioisostere of the purine nucleus, this scaffold is critical in the development of ATP-competitive kinase inhibitors (EGFR, FAK, CDK7) and NAD+-dependent deacetylase inhibitors (Sirtuins).

The specific derivative CAS 875515-76-7 (4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid) is the primary synthetic linchpin for this class. It possesses two orthogonal reactive handles:

  • C4-Chloro Position: Susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing the introduction of diverse amine/aniline motifs to tune kinase selectivity.

  • C6-Carboxylic Acid Position: Enables amide coupling to extend the scaffold into solvent-exposed regions of the protein binding pocket, critical for modulating solubility and pharmacokinetic properties.

Chemical Identity & Physicochemical Profile[2][3][4][5]

Clarification on CAS Assignment: While generic searches may map CAS 875515-76-7 to the parent acid, industrial chemical databases and synthesis literature specifically identify this registry number as the 4-chloro derivative. This guide treats the compound as such, as it is the relevant intermediate for medicinal chemistry.

Datasheet: 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid[1][6]
PropertyData Specification
CAS Number 875515-76-7
IUPAC Name 4-chloro-thieno[3,2-d]pyrimidine-6-carboxylic acid
Molecular Formula C₇H₃ClN₂O₂S
Molecular Weight 214.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH (acidic form)
pKa (Predicted) ~3.5 (Carboxylic acid), ~1.2 (Pyrimidine N)
Storage 2-8°C, Hygroscopic, store under inert atmosphere (Argon/N₂)
Hazards Irritant (Skin/Eye), Corrosive (Acidic moiety)

Synthetic Architecture & Logic

The synthesis of this core requires a strategic approach to install the carboxylic acid at the C6 position while preserving the reactive chloride at C4.

Retrosynthetic Analysis

The most robust route does not start with the carboxylic acid. Instead, it utilizes a Late-Stage Lithiation-Carboxylation strategy. This avoids the need for protecting groups on the acid during the formation of the pyrimidine ring.

Retrosynthesis target Target: 4-Cl-6-COOH (CAS 875515-76-7) inter1 Intermediate A: 4-Chlorothieno[3,2-d]pyrimidine target->inter1 Lithiation (LiTMP) + CO2 (Electrophile) inter2 Intermediate B: Thieno[3,2-d]pyrimidin-4(3H)-one inter1->inter2 Chlorination (POCl3) start Starting Material: Methyl 3-aminothiophene-2-carboxylate inter2->start Cyclization (Formamide)

Figure 1: Retrosynthetic logic for generating the 6-carboxylic acid core via C-H activation.

Mechanistic Insight: The C6 Selectivity

Direct lithiation of the thieno[3,2-d]pyrimidine core is regioselective.

  • Why C6? The proton at C6 (on the thiophene ring) is the most acidic proton available for abstraction by a bulky base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • Why LiTMP? LiTMP is non-nucleophilic. Using n-BuLi directly would risk nucleophilic attack at the C4 position (displacing the chloride) or the C2 position. LiTMP acts strictly as a base.

Experimental Protocols

Protocol A: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic Acid

Objective: Selective installation of the carboxyl group via C-H activation. Scale: 1.0 g basis (scalable to 10g).

Reagents:

  • 4-Chlorothieno[3,2-d]pyrimidine (1.0 eq)[2]

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.5 eq)

  • n-Butyllithium (n-BuLi), 2.5M in hexanes (1.5 eq)

  • Dry CO₂ (solid dry ice or gas)

  • Anhydrous THF (Solvent)[2]

Step-by-Step Methodology:

  • Preparation of LiTMP (In-situ):

    • Flame-dry a 3-neck round bottom flask and purge with Argon.

    • Add anhydrous THF and TMP. Cool to 0°C .[2]

    • Add n-BuLi dropwise over 15 minutes. Stir at 0°C for 30 minutes to generate LiTMP.

  • Substrate Addition:

    • Cool the LiTMP solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents decomposition of the lithiated species.

    • Dissolve 4-Chlorothieno[3,2-d]pyrimidine in a minimum volume of anhydrous THF.

    • Add the substrate solution dropwise to the LiTMP over 30 minutes, maintaining internal temp < -70°C.

    • Stir at -78°C for 1 hour. The solution typically turns deep red/brown, indicating anion formation.

  • Carboxylation (Quench):

    • Method 1 (Excess Solid): Add crushed, anhydrous Dry Ice directly to the reaction mixture.

    • Method 2 (Gas Cannulation): Bubble dry CO₂ gas through the solution for 30 minutes.

    • Allow the reaction to warm to Room Temperature (RT) over 2 hours.

  • Workup & Isolation:

    • Quench with 1N HCl until pH ~2-3.

    • Extract with Ethyl Acetate (3x). Note: The product is an acid; if it remains in the aqueous phase, salt out with NaCl.

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Methanol/Ether or use Flash Chromatography (DCM:MeOH:AcOH gradient).

Protocol B: Downstream Amide Coupling (Sirtuin Inhibitor Synthesis)

Context: Converting CAS 875515-76-7 into a bioactive carboxamide (e.g., for SIRT1/2/3 inhibition).

  • Activation: Dissolve CAS 875515-76-7 (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 min.

  • Coupling: Add the desired amine (e.g., a substituted aniline or piperazine). Stir at RT for 4-12 hours.

  • SNAr Diversification: Once the amide is formed, the C4-chloride can be displaced by a second amine (e.g., 3-chloroaniline) using mild heating (60-80°C) in isopropanol/DIPEA.

Medicinal Chemistry Applications

Sirtuin Inhibition (SIRT1/2/3)

The 6-carboxamide derivatives of this scaffold are potent, nanomolar "pan-Sirtuin" inhibitors.[3]

  • Mechanism: The carboxamide moiety binds in the nicotinamide C-pocket of the enzyme.[3]

  • SAR Insight: The thieno[3,2-d]pyrimidine core provides a rigid scaffold that orients the C6-substituent into the substrate channel, mimicking the bound NAD+ cofactor.

Kinase Selectivity Profile

This scaffold is a "Master Key" for kinases. The vector at C6 allows access to solvent-exposed regions often unique to specific kinases, improving selectivity over the highly conserved ATP pocket.

Target KinaseTherapeutic AreaKey Substitution Logic
EGFR (T790M) NSCLC (Lung Cancer)C4: Aniline (hinge binder); C6: Solubilizing tail.
FAK Metastatic CancerC6: Hydrophobic group to target the DFG-out pocket.
CDK7 Transcription ControlC4: Heterocycle; C6: Amide linker to covalent warhead.
Pathway Visualization

The following diagram illustrates the dual-functionalization workflow used to generate library candidates from CAS 875515-76-7.

Workflow cluster_0 Step 1: C6 Functionalization cluster_1 Step 2: C4 Functionalization start CAS 875515-76-7 (4-Cl-6-COOH) step1 Amide Coupling (HATU/Amine) start->step1 Solubility/Selectivity step2 SNAr Displacement (Aniline/Heat) step1->step2 Hinge Binding final Bioactive Candidate step2->final

Figure 2: Divergent synthesis workflow utilizing the orthogonal reactivity of CAS 875515-76-7.

Handling & Stability

  • Hydrolysis Risk: The C4-chloride is moderately reactive. Prolonged exposure to moisture or protic solvents (methanol/water) without a base can lead to slow hydrolysis to the 4-hydroxy derivative (inactive). Store strictly anhydrous.

  • Decarboxylation: While generally stable, avoid heating the free acid >150°C. Amide derivatives are thermally stable.

  • Safety: The compound is a potent sensitizer. Use double-gloving (Nitrile) and handle inside a fume hood to avoid inhalation of dust.

References

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] Significance: Defines the synthesis of the 6-COOH intermediate via LiTMP lithiation and its utility in Sirtuin inhibition.

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] Significance:[2][4][5] Demonstrates the kinase scaffold utility and SAR at the C4 position.

  • Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. Source: European Journal of Medicinal Chemistry (Elsevier). URL:[Link] Significance: Highlights the structural importance of the thiophene core in selectivity.

  • PubChemLite Record: Thieno[3,2-d]pyrimidine-6-carboxylic acid. Source: PubChem.[6] URL:[Link] Significance:[5] Verification of chemical structure and identifiers.[6]

Sources

Methodological & Application

Synthesis of thieno[3,2-d]pyrimidine-6-carboxylic acid from 4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the precise regioselective synthesis of thieno[3,2-d]pyrimidine-6-carboxylic acid starting from 4-chlorothieno[3,2-d]pyrimidine .

While the prompt specifies the final target as the dechlorinated acid, this guide prioritizes the synthesis of the 4-chloro-6-carboxylic acid intermediate.[1] This is the industry-standard "branch point" in drug discovery (e.g., for SIRT or kinase inhibitors), allowing for subsequent nucleophilic aromatic substitution (SNAr) at the C4 position or dechlorination to yield the unsubstituted core.[1]

Introduction & Retrosynthetic Strategy

The thieno[3,2-d]pyrimidine scaffold is a bioisostere of purine, widely utilized in the development of kinase inhibitors (e.g., PI3K, CDK) and sirtuin modulators.[1] The 4-chloro substituent is a critical "chemical handle," enabling the introduction of diverse amines via SNAr.[1]

However, introducing a carboxylic acid at the C6 position requires overcoming the inherent electrophilicity of the pyrimidine ring.[1] Direct lithiation using standard bases (e.g., n-BuLi) often leads to nucleophilic attack at the C4-Cl position or ring addition.[1] To circumvent this, we utilize Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) , a bulky, non-nucleophilic base, to effect exclusive deprotonation at C6, followed by a CO2 quench.[1]

Reaction Pathway

The synthesis proceeds in two distinct stages:[1][2][3][4][5][6]

  • Regioselective Lithiation/Carboxylation: Conversion of 4-chlorothieno[3,2-d]pyrimidine to 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.[1][7]

  • Reductive Dechlorination: Hydrodehalogenation to yield the final target, thieno[3,2-d]pyrimidine-6-carboxylic acid.[1]

SynthesisPath SM 4-chlorothieno[3,2-d]pyrimidine (Starting Material) Li_Int Lithiated Intermediate (C6-Li species) SM->Li_Int LiTMP, THF -78°C Intermediate 4-chlorothieno[3,2-d] pyrimidine-6-carboxylic acid (Key Branch Point) Li_Int->Intermediate CO2 (s) Quench Target thieno[3,2-d]pyrimidine- 6-carboxylic acid (Final Target) Intermediate->Target Pd/C, H2, Et3N Dechlorination Derivatives SIRT/Kinase Inhibitors (Amide/Amine Derivatives) Intermediate->Derivatives SNAr & Amide Coupling (Drug Discovery Route)

Figure 1: Synthetic workflow illustrating the lithiation-carboxylation sequence and the divergence towards the dechlorinated target or bioactive derivatives.

Phase I: Synthesis of 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid[1][7]

This protocol minimizes side reactions (dimerization or addition) by generating the base in situ and maintaining strict cryogenic control.[1]

Reagents & Stoichiometry[1]
ReagentRoleEquivalents (eq.)Notes
4-chlorothieno[3,2-d]pyrimidine Substrate1.0Dried under vacuum prior to use.[1]
2,2,6,6-Tetramethylpiperidine (TMP) Base Precursor1.5Distilled over CaH2 if not fresh.[1]
n-Butyllithium (n-BuLi) Lithiating Agent1.52.5 M in hexanes.[1] Titrate before use.
Dry Ice (CO2) ElectrophileExcessUse pellet form, free of water frost.[1]
Tetrahydrofuran (THF) SolventN/AAnhydrous, inhibitor-free.[1]
Detailed Protocol

Step 1: Generation of LiTMP (In Situ)

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Charge the flask with TMP (1.5 eq) and anhydrous THF (concentration ~0.5 M relative to TMP).

  • Cool the solution to 0 °C (ice/water bath).

  • Add n-BuLi (1.5 eq) dropwise via syringe over 10 minutes.

  • Stir at 0 °C for 30 minutes to ensure complete formation of LiTMP.

Step 2: Lithiation of the Substrate

  • In a separate flame-dried flask, dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in anhydrous THF (concentration ~0.2 M).

  • Cool the LiTMP solution (from Step 1) to -78 °C (dry ice/acetone bath).

  • Critical Step: Transfer the substrate solution dropwise via cannula into the LiTMP solution over 30 minutes.

    • Expert Insight: Adding the substrate to the base (inverse addition) ensures the base is always in excess initially, but standard addition (base to substrate) can cause local overheating.[1] Here, we add the substrate to the pre-cooled base to maintain the kinetic control required for C6 deprotonation.[1]

  • Stir the mixture at -78 °C for 1 hour . The solution typically turns a dark red/brown color, indicating the formation of the lithiated species.[1]

Step 3: Carboxylation & Workup [1]

  • Add an excess of crushed dry ice (solid CO2) directly into the reaction mixture at -78 °C.

    • Note: Ensure the dry ice is "fresh" from the block to avoid introducing water ice crystals.

  • Allow the reaction to warm naturally to room temperature over 2 hours. The mixture will become a thick slurry.

  • Quench: Dilute with EtOAc and add 0.1 M HCl until pH ~3–4.

  • Extraction: Extract the aqueous layer with EtOAc (3x).[1]

  • Purification: Combine organic layers, dry over MgSO4, filter, and concentrate. The crude product is often pure enough for the next step. If necessary, recrystallize from MeOH/Ether.[1]

    • Expected Yield: 80–85%

    • Characterization: 1H NMR (DMSO-d6) typically shows the disappearance of the C6 proton and a downfield shift of the C2 proton.[1]

Phase II: Reductive Dechlorination to Thieno[3,2-d]pyrimidine-6-carboxylic acid[1]

To obtain the specific target requested, the 4-chloro group must be removed.[1] Catalytic hydrogenolysis is preferred over Zinc/Acetic acid to preserve the carboxylic acid functionality without forming difficult-to-remove zinc salts.[1]

Reagents & Stoichiometry[1][4]
ReagentRoleEquivalents
4-chloro-intermediate Substrate1.0
10% Pd/C Catalyst10-20 wt%
Triethylamine (Et3N) Acid Scavenger2.0
Hydrogen (H2) Reductant1 atm (balloon)
Methanol (MeOH) Solvent0.1 M
Detailed Protocol
  • Preparation: In a round-bottom flask, dissolve the 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid (from Phase I) in MeOH .

  • Scavenger Addition: Add Et3N (2.0 eq) .

    • Expert Insight: The dechlorination produces HCl. Without a base, the acid can protonate the pyrimidine nitrogens, poisoning the catalyst or causing solubility issues.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (wet support recommended for safety).[1]

  • Hydrogenation: Purge the flask with Nitrogen, then introduce Hydrogen via a balloon.[1] Stir vigorously at room temperature for 4–12 hours.

  • Monitoring: Monitor by LC-MS for the mass shift (M-34).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Isolation: The residue will contain the triethylammonium salt.[1] Dissolve in minimal water and acidify carefully with 1M HCl to precipitate the free acid. Filter and dry.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Phase I Nucleophilic attack by baseEnsure LiTMP is used, not LDA or n-BuLi directly. Maintain -78 °C strictly.
Incomplete Lithiation Moisture in THFDistill THF over Na/Benzophenone or use molecular sieves.[1]
Dechlorination Stalls Catalyst PoisoningSulfur in the thiophene ring can poison Pd.[1] If stalling occurs, switch to Raney Nickel or increase Pd loading.
Product Impurity DimerizationEnsure rapid stirring during the CO2 quench to prevent the lithiated species from reacting with the product.

References

  • Disch, J. S., et al. (2013).[1] "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3."[1] Journal of Medicinal Chemistry, 56(10), 3666–3679.[1]

    • Key Citation: Describes the LiTMP/CO2 protocol for 4-chlorothieno[3,2-d]pyrimidine.
    • [1]

  • Campos, J. F., et al. (2020).[1] "The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines." Journal of Organic Chemistry.

    • Key Citation: Discusses C-H activation and lithiation str
    • [1]

  • ChemicalBook. (2025).[1][8] "4-Chlorothieno[3,2-d]pyrimidine Product Properties and Synthesis."

    • Key Citation: Physical properties and commercial availability of the starting m

Sources

Application Notes and Protocols for the Carboxylation of Thieno[3,2-d]pyrimidine using n-BuLi and CO₂

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Thieno[3,2-d]pyrimidine-6-carboxylic Acids

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug development. Its structural resemblance to purines allows it to function as a versatile hinge-binding motif for various protein kinases, leading to the discovery of potent inhibitors for targets such as CDK7, FMS, and STAT3.[1][2][3] The introduction of a carboxylic acid moiety, particularly at the 6-position, is a pivotal synthetic transformation. This functional group serves as a versatile handle for further elaboration through amide bond formation, esterification, or other coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[4]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the regioselective carboxylation of the thieno[3,2-d]pyrimidine core via directed ortho-metalation (DoM) using n-butyllithium (n-BuLi) and carbon dioxide (CO₂).

Mechanistic Rationale: The Principle of Directed ortho-Metalation (DoM)

The carboxylation of thieno[3,2-d]pyrimidines at the C-6 position is a classic example of Directed ortho-Metalation (DoM). This powerful technique allows for the deprotonation of an aromatic C-H bond that would otherwise be kinetically unreactive, by employing a directing metalation group (DMG).[5] In the case of the thieno[3,2-d]pyrimidine scaffold, the pyrimidine ring itself, with its Lewis basic nitrogen atoms, serves as the endogenous DMG.

The reaction proceeds through a well-defined mechanism:

  • Coordination: The Lewis acidic lithium ion of the n-BuLi aggregate coordinates to the Lewis basic nitrogen atoms of the pyrimidine ring. This pre-complexation step brings the highly basic butyl anion into close proximity to the C-H bonds on the adjacent thiophene ring.[6]

  • Deprotonation (Lithiation): The butyl anion abstracts a proton from the sterically accessible and electronically favorable C-6 position, forming a thermodynamically stable 6-lithio-thieno[3,2-d]pyrimidine intermediate. The stability of this organolithium species is enhanced by the chelation of the lithium to the pyrimidine nitrogens. This directed deprotonation is highly regioselective, favoring the C-6 position over the less acidic C-7 position.[7]

  • Electrophilic Quench (Carboxylation): The highly nucleophilic C-6 anion attacks the electrophilic carbon of solid carbon dioxide (dry ice), forming a lithium carboxylate salt.[8]

  • Acidic Work-up: Subsequent protonation with an aqueous acid yields the final thieno[3,2-d]pyrimidine-6-carboxylic acid.

Directed Ortho-Metalation Mechanism cluster_0 Step 1: Coordination cluster_1 Step 2: Lithiation cluster_2 Step 3: Carboxylation cluster_3 Step 4: Protonation A Thieno[3,2-d]pyrimidine + n-BuLi B Li-N Coordinated Complex A->B Coordination C 6-Lithio Intermediate B->C Deprotonation at C-6 (Butane byproduct) D Lithium Carboxylate Salt C->D Electrophilic Quench (CO₂) E Final Carboxylic Acid D->E Acidic Work-up (H₃O⁺) Experimental_Workflow A 1. Prepare LTMP Base (TMP + n-BuLi in THF at 0°C) C 3. Lithiation (Add LTMP to substrate at -78°C) A->C B 2. Dissolve Substrate (4-Cl-Thienopyrimidine in THF) B->C D 4. Carboxylation (Quench with excess dry CO₂ at -78°C) C->D E 5. Warm to Room Temp D->E F 6. Work-up (EtOAc extraction, 0.1M HCl wash) E->F G 7. Isolate & Purify (Dry, Concentrate, Recrystallize) F->G H Final Product: 4-Cl-thieno[3,2-d]pyrimidine-6-carboxylic acid G->H

Sources

Application Note: High-Efficiency Amide Coupling Protocols for Thieno[3,2-d]pyrimidine-6-carboxylic Acid

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines.[1] It is a core pharmacophore in potent inhibitors of PI3K (e.g., GDC-0941/Pictilisib), SIRT1/2/3, and various tyrosine kinases.[1]

While functionalization at the C4 position (via

amide coupling at the C6 position11
  • Electronically Deactivated: The pyrimidine ring exerts an electron-withdrawing effect, reducing the nucleophilicity of the thiophene and potentially altering the pKa of the carboxylic acid compared to isolated thiophene-2-carboxylic acid.[1]

  • Solubility Limited: The planar, rigid heteroaromatic core promotes strong

    
    -
    
    
    stacking, rendering the free acid nearly insoluble in standard organic solvents (DCM, THF, Et2O).[1]

This guide provides optimized protocols to overcome these solubility and reactivity barriers, prioritizing HATU for discovery-scale synthesis and Acid Chloride activation for difficult substrates or scale-up.[1]

Decision Matrix: Reagent Selection

Do not default to EDC/NHS.[1] The solubility profile of thieno[3,2-d]pyrimidine-6-carboxylic acid requires polar aprotic solvents (DMF, DMSO) where carbodiimide urea byproducts can be difficult to remove.[1] Use the following logic to select your protocol:

ReagentSelectionStartStart: Thieno[3,2-d]pyrimidine-6-COOHCheckScaleCheck Scale & Amine ReactivityStart->CheckScaleSmallScaleDiscovery Scale (<1g)Standard AminesCheckScale->SmallScale StandardLargeScaleProcess Scale (>10g)or Non-Nucleophilic AminesCheckScale->LargeScale Scale-up / DifficultHATUPROTOCOL A: HATU/DIEA(High Yield, Fast, Tolerates Sterics)SmallScale->HATU PreferredAcidClPROTOCOL B: Acid Chloride (SOCl2)(Low Cost, High Reactivity)LargeScale->AcidCl Max ReactivityT3PPROTOCOL C: T3P (PPA)(Green, No Epimerization, Easy Workup)LargeScale->T3P Safety/Green

Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on scale and substrate reactivity.

Protocol A: HATU-Mediated Coupling (The Gold Standard)[1]

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the preferred reagent for this scaffold.[1] The 7-azabenzotriazole (HOAt) leaving group utilizes a "neighboring group effect" via its pyridine nitrogen, accelerating the reaction rate and stabilizing the active ester in the requisite polar solvents (DMF).[1]

Materials
  • Substrate: Thieno[3,2-d]pyrimidine-6-carboxylic acid (1.0 eq)

  • Reagent: HATU (1.2 – 1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 eq)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide)[1]

  • Amine: 1.1 – 1.5 eq

Step-by-Step Methodology
  • Dissolution (Critical): In a dry vial, suspend the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 – 0.2 M concentration).

    • Note: The acid may not dissolve completely until the base is added.[1]

  • Activation: Add DIPEA (2.0 eq) followed by HATU (1.2 eq).

    • Observation: The solution should clarify as the activated OAt-ester forms.

    • Time: Stir at Room Temperature (RT) for 15–30 minutes . Do not skip this pre-activation step; it ensures the formation of the active ester before the amine (potentially competing as a base) is introduced.[1]

  • Coupling: Add the amine (1.2 eq) and the remaining DIPEA (1.0 eq).

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Monitor by LC-MS.[1][2] The activated ester intermediate is often visible if the reaction is slow.[1]

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into ice-cold water (10x reaction volume).

    • The hydrophobic thienopyrimidine amide usually precipitates as a solid.[1]

    • Filter, wash with water and diethyl ether (to remove residual DMF), and dry under vacuum.[1]

  • Workup (Extraction Method - if no precipitate):

    • Dilute with EtOAc.[1][3] Wash with saturated LiCl (removes DMF effectively), then NaHCO3, then Brine.[1] Dry over Na2SO4.[1]

Protocol B: Acid Chloride Activation (Difficult Substrates)

Rationale: When coupling to electron-deficient anilines or sterically hindered secondary amines, HATU may stall.[1] Conversion to the acid chloride using Thionyl Chloride (

1
Materials
  • Reagent: Thionyl Chloride (

    
    ) (Excess) or Oxalyl Chloride (1.5 eq) + DMF (cat.)
    
  • Solvent: Anhydrous DCM (if soluble) or Toluene/THF.[1]

  • Base: TEA (Triethylamine) or Pyridine.[1]

Step-by-Step Methodology
  • Chlorination: Suspend the carboxylic acid (1.0 eq) in

    
     (5–10 eq).
    
    • Catalyst: Add 1 drop of anhydrous DMF.[1] This forms the Vilsmeier-Haack intermediate, which is essential for catalyzing the reaction on the electron-deficient thiophene ring.[1]

  • Reflux: Heat to reflux (70–80 °C) for 2–4 hours.

    • Endpoint: The suspension should become a clear solution upon conversion to the acid chloride.[1]

  • Evaporation (Critical): Concentrate to dryness under reduced pressure.

    • Azeotrope: Add anhydrous toluene and evaporate again (2x) to remove all traces of

      
       and HCl.[1] Residual acid will protonate your amine and kill the coupling.[1]
      
  • Coupling: Dissolve/suspend the crude acid chloride in anhydrous DCM or THF.

  • Addition: Add the amine (1.1 eq) and TEA (3.0 eq) at 0 °C. Warm to RT.

  • Workup: Standard aqueous extraction.

Mechanistic Insight & Troubleshooting

The following diagram illustrates the activation pathway and potential failure modes.

MechanismAcidAcid (C6-COOH)CarboxylateCarboxylate AnionAcid->Carboxylate+ BaseBaseDIPEAActiveEsterOAt-Active Ester(Reactive Intermediate)Carboxylate->ActiveEster+ HATUHATUHATU ReagentProductAmide ProductActiveEster->Product+ AmineHydrolysisHydrolysis (Wet DMF)-> Reverts to AcidActiveEster->Hydrolysis+ H2O (Trace)AmineAmine (H-NR2)

Figure 2: HATU activation mechanism.[1][3] Note that trace water competes with the amine, reverting the active ester to the starting acid.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Starting Material remains) Poor solubility of the acid preventing reaction with HATU.[1]Switch solvent to DMAc or NMP .[1] Sonicate the acid with base before adding HATU.
Product mass + 99 Da (LCMS) Formation of the N-acyl urea byproduct (rare with HATU, common with EDC).[1]Ensure sufficient HATU excess.[1] Switch to Acid Chloride method.
Product mass + 135 Da (approx) Guanidinium adduct formation (reaction of amine with HATU directly).[1]Slow down: Pre-activate acid with HATU for 20 mins before adding the amine.
Reaction turns black/tar Decomposition of the thiophene ring (rare) or polymerization.[1]Perform reaction under strict

atmosphere. Keep temperature < 40 °C.

References

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as SIRT Inhibitors

    • Citation: B. C. B. S. S. A. et al., "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3," Journal of Medicinal Chemistry, vol. 56, no.[1] 10, pp. 3968–3983, 2013.[1]

    • Relevance: Establishes HATU/DIEA as the primary method for this specific scaffold.
    • Source:[1]

  • HATU Mechanism and Applic

    • Citation: L. A. Carpino, "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive," Journal of the American Chemical Society, vol. 115, no.[1] 10, pp. 4397–4398, 1993.[1]

    • Relevance: Foundational text on why HATU outperforms other uronium salts for hindered/electronic-deficient acids.
    • Source:[1]

  • Process Optimiz

    • Citation: Dabhi, R. C., et al. "Process optimization for acid-amine coupling: a catalytic approach," Current Chemistry Letters, vol. 12, pp. 135-142, 2023.[1]

    • )
    • Source:[1]

Application Notes & Protocols for the Synthesis of 4-Amino Substituted Thieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the synthesis of 4-amino substituted thieno[3,2-d]pyrimidine derivatives, a class of compounds with significant therapeutic potential. The thieno[3,2-d]pyrimidine scaffold is a bioisostere of the purine nucleus, rendering it a privileged structure in medicinal chemistry with a wide range of biological activities, including potent kinase inhibition.[1][2] This document outlines the core synthetic strategies, provides detailed, field-proven protocols, and explains the rationale behind key experimental choices, ensuring both scientific integrity and practical applicability.

I. Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a cornerstone in the development of targeted therapies. Its structural resemblance to adenine allows it to effectively interact with the ATP-binding sites of various kinases, leading to the development of potent inhibitors for targets such as Cyclin-Dependent Kinases (CDKs), Bruton's tyrosine kinase (BTK), and sirtuins (SIRTs).[1][3][4][5] The 4-amino substitution is a critical feature for many of these inhibitors, as the amino group often forms key hydrogen bond interactions within the kinase hinge region, a common motif for kinase inhibitor binding. The versatility of synthetic routes allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6][7]

II. Core Synthetic Strategies

The construction of 4-amino substituted thieno[3,2-d]pyrimidines generally follows a convergent synthetic approach. The primary strategy involves the initial assembly of the thieno[3,2-d]pyrimidine core, followed by the introduction of the desired amino substituent at the 4-position. A key intermediate in this process is often a 4-chloro or 4-oxo thieno[3,2-d]pyrimidine derivative.

A. General Synthetic Workflow

The overall synthetic pathway can be visualized as a multi-step process, commencing with the formation of a substituted thiophene, followed by pyrimidine ring annulation, activation of the 4-position, and finally, nucleophilic substitution to introduce the diverse amino functionalities.

G cluster_0 Thiophene Ring Formation cluster_1 Pyrimidine Ring Annulation cluster_2 Activation at C4-Position cluster_3 Introduction of Amino Substituent A Starting Materials (e.g., Aldehydes, Ketones) B 3-Amino-thiophene-2-carboxylate Synthon A->B Gewald Reaction C Thieno[3,2-d]pyrimidin-4(3H)-one B->C Cyclization with Formic Acid or Formamide D 4-Chlorothieno[3,2-d]pyrimidine C->D Chlorination (e.g., POCl₃) F 4-Amino Substituted Thieno[3,2-d]pyrimidine Derivative D->F E Desired Amine (R-NH₂) E->F

Caption: General workflow for the synthesis of 4-amino substituted thieno[3,2-d]pyrimidines.

III. Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the synthesis of 4-amino substituted thieno[3,2-d]pyrimidine derivatives.

Protocol 1: Synthesis of the 3-Amino-thiophene-2-carboxylate Synthon

The Gewald reaction is a reliable and efficient multi-component reaction for the synthesis of 2-aminothiophenes. This protocol describes the synthesis of a 3-amino-thiophene-2-carboxylate, a crucial precursor for the thieno[3,2-d]pyrimidine core.[1]

Rationale: This one-pot reaction is highly convergent, assembling the thiophene ring from simple starting materials. The use of a base like sodium methoxide facilitates the necessary deprotonations to drive the reaction forward.[3]

  • Step 1: Preparation of Substituted Chloronitriles (if required).

    • In some cases, the synthesis begins with the preparation of substituted chloronitriles from the corresponding aldehydes or ketones using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3]

  • Step 2: Gewald Reaction.

    • To a solution of an appropriate aldehyde or ketone (1.0 eq) and methyl 2-mercaptoacetate (1.0 eq) in a suitable solvent such as methanol, add sodium methoxide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Add elemental sulfur (1.1 eq) to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the target 3-amino-thiophene-2-carboxylate.

Protocol 2: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of the 3-amino-thiophene-2-carboxylate with a one-carbon source to form the pyrimidine ring.

Rationale: Formic acid or formamide serves as the source of the C2 carbon of the pyrimidine ring. The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the thieno[3,2-d]pyrimidin-4(3H)-one.[8]

  • Step 1: Reaction Setup.

    • In a round-bottom flask, combine the 3-amino-thiophene-2-carboxylate (1.0 eq) with an excess of formic acid or formamide.

  • Step 2: Reaction Conditions.

    • Heat the reaction mixture to reflux (typically 150-180°C) for 2-4 hours. Microwave irradiation can also be employed to accelerate the reaction.[8]

    • Monitor the reaction by TLC until the starting material is consumed.

  • Step 3: Work-up and Isolation.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Pour the mixture into cold water to ensure complete precipitation.

    • Collect the solid by filtration, wash thoroughly with water to remove any residual formic acid or formamide, and dry under vacuum.

Protocol 3: Chlorination to 4-Chlorothieno[3,2-d]pyrimidine

This protocol details the conversion of the thieno[3,2-d]pyrimidin-4(3H)-one to the highly reactive 4-chloro intermediate.

Rationale: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting the hydroxyl group of the pyrimidinone (in its tautomeric form) into a chloro group. This transformation is crucial as the chlorine atom at the 4-position is an excellent leaving group, facilitating subsequent nucleophilic aromatic substitution.[1][8]

  • Step 1: Reaction Setup.

    • Suspend the thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

    • Optionally, a catalytic amount of a base such as N,N-dimethylaniline or DMF can be added to facilitate the reaction.[1]

  • Step 2: Reaction Conditions.

    • Heat the mixture to reflux (around 110°C) for 2-4 hours.

    • Monitor the reaction progress by TLC.

  • Step 3: Work-up and Isolation.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral.

    • Collect the precipitated 4-chlorothieno[3,2-d]pyrimidine by filtration, wash with water, and dry.

Protocol 4: Nucleophilic Aromatic Substitution to Synthesize 4-Amino Derivatives

This is the final key step to introduce the desired amino functionality at the 4-position.

Rationale: The electron-withdrawing nature of the pyrimidine ring and the thiophene core activates the 4-position for nucleophilic aromatic substitution. The 4-chloro derivative readily reacts with a wide range of primary and secondary amines to yield the corresponding 4-amino substituted thieno[3,2-d]pyrimidines.[1][9]

  • Step 1: Reaction Setup.

    • Dissolve the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol, ethanol, or DMF.

    • Add the desired amine (1.1-1.5 eq).

    • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the HCl generated during the reaction.[1]

  • Step 2: Reaction Conditions.

    • Heat the reaction mixture, typically between 70-100°C, for several hours. The reaction can also be performed under microwave irradiation to reduce reaction times.[9]

    • Monitor the reaction by TLC.

  • Step 3: Work-up and Isolation.

    • Upon completion, cool the reaction mixture.

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent like ethyl acetate.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

    • Purification is typically achieved by column chromatography or recrystallization.

IV. Data Presentation: Representative Yields and Biological Activity

The following tables summarize typical yields for the key synthetic steps and the biological activity of some representative 4-amino substituted thieno[3,2-d]pyrimidine derivatives.

Table 1: Typical Reaction Yields
StepStarting MaterialProductTypical Yield (%)
Protocol 1: Thiophene Synthesis Aldehyde/Ketone + Mercaptoacetate3-Amino-thiophene-2-carboxylate85-95
Protocol 2: Pyrimidine Annulation 3-Amino-thiophene-2-carboxylateThieno[3,2-d]pyrimidin-4(3H)-one90-98
Protocol 3: Chlorination Thieno[3,2-d]pyrimidin-4(3H)-one4-Chlorothieno[3,2-d]pyrimidine75-90
Protocol 4: Nucleophilic Substitution 4-Chlorothieno[3,2-d]pyrimidine + Amine4-Amino Substituted Thieno[3,2-d]pyrimidine50-85
Table 2: Biological Activity of Selected Derivatives
Compound IDTargetIC₅₀ (µM)Cell LineReference
Compound 6e Anticancer- (86% inhibition)HeLa[3]
Compound 6 Anticancer11.17 ± 0.06MCF-7[10]
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine M. tuberculosis Cyt-bd6 - 18-[7]
2-butyl-4-cyclohexylaminothieno[3,2-d]pyrimidine PDE 4Potent inhibitor-[6]

V. Visualization of Key Transformations

The following diagrams illustrate the core chemical transformations described in the protocols.

Caption: Key transformations in the synthesis of 4-amino thieno[3,2-d]pyrimidines.

VI. Conclusion

The synthetic pathways detailed in this guide provide a robust and versatile framework for the generation of diverse libraries of 4-amino substituted thieno[3,2-d]pyrimidine derivatives. The reliability of the core reactions, coupled with the commercial availability of a wide array of amines for the final substitution step, makes this scaffold highly accessible for medicinal chemistry campaigns. The profound biological activities exhibited by this class of compounds underscore their importance and warrant their continued exploration in the pursuit of novel therapeutics.

VII. References

  • Scheme 1. Synthesis of the 4-aminosubstituted thieno[3,2-d]pyrimidine derivatives. (n.d.). Retrieved from

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2025, September 2). MDPI. Retrieved from

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2023, February 21). Taylor & Francis. Retrieved from

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2013, April 9). Journal of Medicinal Chemistry - ACS Publications. Retrieved from

  • The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications. (2025, December). Benchchem. Retrieved from

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PMC. Retrieved from

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (2022, December 30). Taylor & Francis. Retrieved from

  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (2025, August 6). ResearchGate. Retrieved from

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022, July 1). PMC. Retrieved from

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (n.d.). Semantic Scholar. Retrieved from

  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (2024, July 15). PubMed. Retrieved from

  • Design, synthesis, and biological activities of new thieno[3,2-d] pyrimidines as selective type 4 phosphodiesterase inhibitors. (n.d.). PubMed. Retrieved from

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019, April 1). Retrieved from

  • Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs. (2025). Benchchem. Retrieved from

  • Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. (2019, June 28). Journal of Microbiology and Biotechnology (JMB). Retrieved from

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. (n.d.). PMC. Retrieved from

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010, June 1). Retrieved from

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.). Retrieved from

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. Retrieved from

Sources

Rapid and Efficient Synthesis of Thienopyrimidine-6-carboxylates via Microwave-Assisted Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract This guide provides a detailed protocol for the synthesis of thienopyrimidine-6-carboxylates, a class of heterocyclic compounds with significant therapeutic potential. Thienopyrimidines are recognized as privileged scaffolds in drug discovery due to their structural similarity to native purines, enabling them to interact with a wide range of biological targets.[1][2] They have demonstrated broad pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5] Traditional synthetic methods often require long reaction times and harsh conditions. This application note details a robust, microwave-assisted organic synthesis (MAOS) protocol that dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry.[4][6][7] We present a validated, step-by-step methodology, optimization strategies, and troubleshooting advice suitable for researchers in drug development and medicinal chemistry.

Introduction: The Power of Thienopyrimidines and Microwave Synthesis

The thieno[2,3-d]pyrimidine core is a bioisostere of adenine, a fundamental component of DNA and RNA.[1] This structural mimicry allows these compounds to effectively compete for and modulate the activity of nucleotide-binding proteins, enzymes, and kinases, making them highly valuable in modern drug design.[4]

Conventional synthesis of these scaffolds can be a bottleneck in the drug discovery process. Microwave-assisted synthesis offers a transformative solution. Unlike conventional heating which relies on slow thermal conduction, microwave irradiation energizes molecules directly and uniformly through dipolar polarization and ionic conduction mechanisms.[7][8] This results in rapid, localized superheating of the reaction mixture, which dramatically accelerates reaction rates, often leading to cleaner product profiles and higher yields.[8][9] This protocol leverages MAOS to streamline the construction of the thienopyrimidine core, enabling the rapid generation of compound libraries for high-throughput screening.[4][10]

Reaction Mechanism and Synthetic Rationale

The synthesis of thieno[2,3-d]pyrimidine-6-carboxylates is most efficiently achieved through a two-step sequence, beginning with the celebrated Gewald multicomponent reaction.[11][12][13]

Step 1: The Gewald Reaction. This one-pot reaction constructs the foundational 2-aminothiophene ring. It proceeds through an initial Knoevenagel condensation between an active methylene compound (ethyl cyanoacetate) and a ketone, followed by the addition of elemental sulfur and a base-catalyzed ring closure to form the highly functionalized 2-aminothiophene-3-carboxylate intermediate.[14][15]

Step 2: Pyrimidine Ring Annulation. The 2-aminothiophene intermediate is then cyclized to form the fused pyrimidine ring. This is typically achieved by reacting the amino group and the adjacent ester with a one-carbon source, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA), under microwave irradiation.[11][16]

Microwave irradiation is critical to both steps. The polar intermediates and reagents efficiently absorb microwave energy, overcoming activation barriers much faster than conventional heating, reducing reaction times from many hours to mere minutes.[17]

G Figure 1: General Reaction Scheme for Microwave-Assisted Synthesis Reactants Ketone + Ethyl Cyanoacetate + Sulfur (S₈) Intermediate Ethyl 2-amino-4,5-disubstituted- thiophene-3-carboxylate Reactants->Intermediate Step 1: Gewald Reaction Base (e.g., Morpholine) Microwave Irradiation Product Substituted Thieno[2,3-d]pyrimidin- 4(3H)-one-6-carboxylate Intermediate->Product Step 2: Cyclization Microwave Irradiation CyclizingAgent Formamide or DMF-DMA

Caption: General Reaction Scheme for Microwave-Assisted Synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a representative thienopyrimidine-6-carboxylate starting from cyclohexanone.

3.1. Materials and Equipment

  • Reagents: Cyclohexanone, Ethyl cyanoacetate, Elemental sulfur, Morpholine, Formamide, Ethanol. All reagents should be analytical grade or higher.

  • Equipment:

    • Monowave or multi-mode microwave reactor with sealed vessel capability.

    • 10 mL or 20 mL microwave reaction vials with snap caps or crimp seals.

    • Magnetic stir bars.

    • Standard laboratory glassware (beakers, flasks, funnels).

    • Rotary evaporator.

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

    • System for purification (flash column chromatography or recrystallization).

3.2. Step-by-Step Synthesis

Step 1: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add cyclohexanone (1.0 mmol, 98 mg), ethyl cyanoacetate (1.0 mmol, 113 mg), and elemental sulfur (1.1 mmol, 35 mg).

  • Add 2 mL of ethanol, followed by morpholine (1.5 mmol, 131 mg).

  • Seal the vial securely.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at 100°C for 5-10 minutes with magnetic stirring. Use a power setting that maintains the target temperature (typically 150-250 W).

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • A yellow precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield the pure thiophene intermediate as a yellow solid.

Step 2: Microwave-Assisted Cyclization to the Thienopyrimidine Core

  • In a clean 10 mL microwave reaction vial, place the dried 2-aminothiophene intermediate from Step 1 (1.0 mmol, 225 mg).

  • Add formamide (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 180°C for 15-20 minutes with magnetic stirring.

  • After completion, cool the vessel to room temperature.

  • Pour the contents into ice-cold water (30 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the final thienopyrimidine-6-carboxylate.

3.3. Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • TLC: To monitor reaction progress and assess purity.

  • Melting Point: As an initial indicator of purity.

  • Spectroscopy: IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.

Process Workflow and Data Presentation

The efficiency of this microwave-assisted protocol allows for rapid optimization and adaptation for various substrates. The general workflow is outlined below.

G Figure 2: Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Synthesis cluster_analysis Purification & Analysis A 1. Combine Reactants (Ketone, Nitrile, Sulfur, Base) B 2. Seal Microwave Vial A->B C 3. Microwave Irradiation (Step 1: Gewald) B->C D 4. Isolation of Intermediate C->D E 5. Add Cyclizing Agent D->E F 6. Microwave Irradiation (Step 2: Cyclization) E->F G 7. Work-up & Isolation F->G H 8. Purification (Recrystallization or Chromatography) G->H I 9. Product Characterization (NMR, MS, IR) H->I J Final Product I->J

Caption: Experimental Workflow Diagram.

Table 1: Representative Reaction Conditions and Yields

Starting KetoneStep 1 Time (min)Step 2 Time (min)Overall Yield (%)Reference
Cyclopentanone102085-92%[17]
Cyclohexanone81588-95%[13]
Acetone152575-82%General Method
4-Methylcyclohexanone101886-93%[13]

Note: Yields are highly dependent on the specific substrate and precise reaction conditions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield in Step 1 - Ineffective sealing of the microwave vial.- Insufficient base to catalyze the reaction.- Microwave temperature too low.- Ensure the vial is properly capped and sealed.- Increase the amount of morpholine or switch to a stronger base like triethylamine.- Increase the reaction temperature in 10°C increments.
Incomplete Reaction - Reaction time is too short.- Insufficient microwave power.- Increase the irradiation time in 2-5 minute intervals, monitoring by TLC.- Ensure the power setting is adequate to maintain the target temperature.
Formation of Dark/Tarry Side Products - Reaction temperature is too high.- Reaction time is too long.- Reduce the set temperature by 10-20°C.- Optimize the reaction time; prolonged heating can lead to decomposition.
Difficulty in Product Purification - Presence of unreacted starting materials or oily impurities.- Perform a hot filtration during recrystallization.- If recrystallization fails, purify using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of thienopyrimidine-6-carboxylates. By significantly reducing reaction times and often improving yields, this technology empowers researchers to accelerate the discovery and development of novel therapeutics based on this privileged heterocyclic scaffold. The protocols described herein are robust, easily scalable, and can be adapted to a wide variety of substrates, making this a valuable tool for any medicinal or synthetic chemistry laboratory.

References

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Connect Journals.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Published June 1, 2010.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
  • Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed. Published September 15, 2010.
  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. Available at: [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Published April 1, 2019.
  • Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences Publishing. Published September 1, 2016.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Published July 9, 2010.
  • Thienopyrimidines Exploring the Chemistry and Bioactivity.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Published July 4, 2025.
  • Development of thienopyrimidines as potential pharmaceuticals. Hilaris Publisher.
  • A MICROWAVE ASSISTED SYNTHESIS OF HIGHLY SUBSTITUTED 7-METHYL-5H-THIAZOLO[3,2-a]PYRIMIDINE-6-CARBOXYLATE DERIVATIVES VIA ONE-POT. Published August 28, 2013.
  • Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine.
  • Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. PMC. Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Published April 24, 2020.
  • Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines. ResearchGate. Available at: [Link]

  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC. Published May 5, 2018. Available at: [Link]

  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. Published June 17, 2020.
  • Microwave assisted synthesis of some new thiazolopyrimidine, thiazolodipyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity. PubMed. Published August 13, 2012. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in thienopyrimidine lithiation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thienopyrimidine Lithiation Optimization

Welcome to the Advanced Heterocycle Functionalization Support Hub. Ticket ID: #TP-Li-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Thienopyrimidine Paradox"

Thienopyrimidines present a classic heterocyclic challenge: they contain an electron-rich thiophene ring fused to an electron-deficient pyrimidine ring.[1]

  • The Goal: Lithiate the thiophene ring (typically C-6) to introduce complexity.

  • The Trap: The pyrimidine ring is a "nucleophile sink."[1] Standard bases like n-BuLi often attack the pyrimidine (C-4 position) via nucleophilic addition rather than deprotonating the thiophene, leading to complex tars or ring fragmentation.

This guide moves beyond standard protocols to address the mechanistic failures driving low yields.

Triage: Diagnostic Workflow

Before altering your synthesis, identify your failure mode using the decision matrix below.

Troubleshooting_Flow Start START: Low Yield (<30%) Check_Base Q1: Which Base? Start->Check_Base Check_Product Q2: What is the byproduct? Check_Base->Check_Product n-BuLi / s-BuLi Check_Temp Q3: Reaction Temp? Check_Base->Check_Temp LDA / LiTMP Sol_BuLi ROOT CAUSE: Nucleophilic Attack ACTION: Switch to LiTMP or TMPMgCl·LiCl Check_Product->Sol_BuLi Complex Mixture / Tar Sol_Temp ROOT CAUSE: Intermediate Instability ACTION: Lower to -78°C or Transmetalate (Zn/Mg) Check_Product->Sol_Temp Ring Opening / Fragmentation Check_Temp->Sol_Temp > -40°C Sol_Moisture ROOT CAUSE: Protonation/Quench ACTION: Dry Solvents/In-situ Trapping Check_Temp->Sol_Moisture -78°C (Clean SM Recovery)

Figure 1: Diagnostic decision tree for isolating the root cause of lithiation failure in fused thiophene-pyrimidine systems.

Module 1: The "Nucleophilic Attack" Trap (Yields < 20%)

User Query: "I am using n-BuLi at -78°C. The reaction turns dark immediately, and I get a complex mixture with no desired product."

The Science: The lowest unoccupied molecular orbital (LUMO) of the thienopyrimidine is located on the pyrimidine ring (specifically C-4). Alkyllithiums (n-BuLi) are both strong bases and strong nucleophiles.[1]

  • Kinetic Competition: Nucleophilic addition to C-4 is often faster than deprotonation at C-6 (thiophene).[1]

  • Result: Formation of a Sigma-complex (Meisenheimer-like) which leads to loss of aromaticity and polymerization (tar).

The Solution: Steric Exclusion You must decouple basicity from nucleophilicity.[1]

  • Stop using n-BuLi as the primary base.[1]

  • Switch to Lithium Amides (LiTMP): Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is extremely bulky. It cannot sterically access the C-4 position for addition, forcing it to act solely as a base at the acidic C-6 proton [1].

Protocol 1: LiTMP Generation & Lithiation

  • Reagents: 2,2,6,6-Tetramethylpiperidine (TMP), n-BuLi, THF (anhydrous).

  • Step 1: Dissolve TMP (1.1 equiv) in THF at -78°C.

  • Step 2: Add n-BuLi (1.05 equiv) dropwise.[1] Stir 30 min at 0°C to ensure full formation of LiTMP.

  • Step 3: Cool back to -78°C.

  • Step 4: Add Thienopyrimidine substrate (dissolved in THF) slowly.

  • Step 5: Stir 15-30 min (Do not over-stir; see Module 2).

  • Step 6: Add Electrophile.

Module 2: Stability & The "Goldilocks" Window

User Query: "I switched to LDA, but my yields are still inconsistent. Sometimes I get product, sometimes ring-opened byproducts."

The Science: Lithiated thienopyrimidines are thermally fragile.[1] The electron-withdrawing pyrimidine ring makes the C-Li bond at C-6 polarized but also prone to "ring scission" (fragmentation) if the temperature rises above -60°C. Conversely, if the temperature is too low (-100°C), the deprotonation kinetic barrier might not be overcome [2].

The "Turbo" Fix (Knochel-Hauser Bases): If standard lithiation fails, use TMPMgCl·LiCl (Knochel-Hauser Base).[1][2]

  • Why? The Mg-C bond is more covalent (less polarized) than Li-C, stabilizing the intermediate significantly.

  • Benefit: These reactions can often be run at -20°C or 0°C without decomposition, drastically improving solubility and kinetics [3].[1]

Comparative Data: Base Stability

Base SystemReactive SpeciesStability Temp LimitPrimary Failure Mode
n-BuLi AlkyllithiumN/A (Fails)Nucleophilic Addition (C-4)
LDA Lithium Amide-70°CRing Scission (if warmed)
LiTMP Lithium Amide-60°CLow Solubility
TMPMgCl·LiCl Turbo-Grignard-20°C to 0°CSlow Kinetics (requires time)

Module 3: Regioselectivity (Hitting C-6 vs. C-5)

User Query: "I am getting a mixture of regioisomers. How do I lock selectivity to the C-6 position?"

The Science:

  • Thieno[2,3-d]pyrimidine: The C-6 proton is alpha to the sulfur atom, making it the most acidic (pKa ~32-35). Direct lithiation naturally favors C-6.[1]

  • Thieno[3,2-d]pyrimidine: Similarly, C-6 (alpha to S) is preferred.

  • The Exception: If C-6 is blocked, or if a Directing Group (DG) like a chloro- or alkoxy- group is present at C-4, the "Complex Induced Proximity Effect" (CIPE) may shift lithiation to C-5 (beta to sulfur) [4].

Visualizing the Pathway:

Reaction_Pathway Substrate Thienopyrimidine Base_BuLi Base: n-BuLi Substrate->Base_BuLi Base_LiTMP Base: LiTMP Substrate->Base_LiTMP Path_Add Nucleophilic Attack (C-4) Base_BuLi->Path_Add Kinetic Control Path_Deprot Deprotonation (C-6) Base_LiTMP->Path_Deprot Steric Control Product_Tar Dihydro-adduct (Tar) Path_Add->Product_Tar Product_Li Lithiated Species (C-6) Path_Deprot->Product_Li

Figure 2: Mechanistic divergence between nucleophilic addition (n-BuLi) and selective deprotonation (LiTMP).[1]

FAQ: Frequently Asked Questions

Q: Can I use "In-Situ" Quenching (Barbier Conditions)? A: Yes, and it is highly recommended for unstable intermediates.[1] Mix the electrophile (e.g., TMSCl, Borates) with the substrate before adding the base. Note: This only works if the base does not react with the electrophile (compatible with LiTMP/TMSCl, incompatible with aldehydes).

Q: My substrate is insoluble in THF at -78°C. What now? A: This is common for fused heterocycles.[1]

  • Add LiCl: It breaks up oligomeric aggregates, increasing solubility.[1][3]

  • Switch to TMPMgCl·LiCl: This reagent allows you to work at -20°C, where solubility is rarely an issue.[1]

Q: How do I confirm I actually made the lithiated species? A: Do not rely on yield. Perform a Deuterium Quench Experiment :

  • Run lithiation on 50mg scale.[1]

  • Quench with excess

    
     or 
    
    
    
    .[1]
  • Run NMR.[1]

  • If you see >90% D-incorporation at C-6 but low yield in your real reaction, the issue is the electrophile trapping step, not the lithiation.[1]

References

  • Mongin, F., et al. (2009).[1][4][5] Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives.[1][4] Organic & Biomolecular Chemistry, 7(22), 4782-4788.[4][6] Link

  • Matos, A. M., et al. (2018).[1] Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration. European Journal of Medicinal Chemistry. (Contextual grounding on scaffold stability).

  • Knochel, P., et al. (2006).[1][2][3] A New Active Selective Base for the Directed Zincation of Sensitive Aromatics and Heteroaromatics.[1][5] Angewandte Chemie International Edition, 45(18), 2958-2961. Link

  • Snégaroff, K., & Mongin, F. (2013).[1] Deprotonative Metalation of 5-Membered Heterocycles using Group 1, 2, and 12 Metals. Chemical Reviews. (Authoritative review on regioselectivity mechanisms).

Sources

Technical Support Center: Purification of Thieno[3,2-d]pyrimidine Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of thieno[3,2-d]pyrimidine-based compounds. The purification of carboxylic acid intermediates within this scaffold class presents unique challenges that can impact yield, purity, and the success of subsequent synthetic steps. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these common hurdles, ensuring the integrity of your research and development pipeline.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental problems you may encounter during the purification of thieno[3,2-d]pyrimidine carboxylic acid intermediates. The solutions provided are based on established chemical principles and practical laboratory experience.

Crystallization Issues

Question 1: My thieno[3,2-d]pyrimidine carboxylic acid "oils out" of solution instead of crystallizing. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or cooling too rapidly, not allowing sufficient time for crystal nucleation and growth. The presence of impurities can also inhibit crystallization.

Causality and Step-by-Step Solutions:

  • Reduce Supersaturation: The most common cause is an overly concentrated solution.

    • Action: Gently heat the mixture to redissolve the oil. Add a small amount of the hot solvent (in 1-2 mL increments) until the oil fully dissolves, then allow the solution to cool slowly.[1][2] This reduces the concentration to a level more amenable to crystal formation.

  • Promote Nucleation: If the solution remains clear upon slow cooling, nucleation may be the limiting step.

    • Action A (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Action B (Seeding): If you have a small amount of the pure solid, add a single, tiny crystal ("seed crystal") to the cooled solution. This provides a template for further crystal growth.[1]

  • Address Impurities: Impurities can interfere with the formation of a regular crystal lattice.

    • Action: Consider a preliminary purification step. A quick filtration through a small plug of silica gel can remove baseline impurities. For colored impurities, a charcoal treatment of the hot solution before filtration may be effective.[1]

Question 2: I'm getting very low recovery of my crystalline product. What are the likely causes and how can I improve my yield?

Answer: Low recovery is a common issue in crystallization and can often be attributed to using an excessive amount of solvent or the compound having significant solubility even at low temperatures.

Causality and Step-by-Step Solutions:

  • Excessive Solvent: The most frequent reason for low yield is dissolving the compound in too much solvent.

    • Action: Use the minimum amount of hot solvent necessary to just dissolve the solid.[1] If you've already filtered your crystals and suspect significant product remains in the mother liquor, you can reduce the volume of the filtrate by evaporation and cool it again to obtain a second crop of crystals. This second crop may require re-crystallization to achieve the desired purity.

  • Solvent System Optimization: The choice of solvent is critical.

    • Action: If your compound remains too soluble even when cold, consider a different solvent or a co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[1] The goal is to find a system where the compound is highly soluble when hot but sparingly soluble when cold.

  • Insufficient Cooling: To maximize the recovery of your crystalline product, ensure the solution is thoroughly cooled.

    • Action: After the solution has cooled to room temperature, place the flask in an ice bath or a refrigerator for at least 30 minutes before filtration.[1]

Column Chromatography Issues

Question 3: My thieno[3,2-d]pyrimidine carboxylic acid is streaking badly on the silica gel column. How can I improve the separation?

Answer: Streaking, or tailing, of acidic compounds on silica gel is a common problem. It is caused by strong interactions between the acidic analyte and the acidic silanol groups on the surface of the silica, leading to slow and uneven elution.

Causality and Step-by-Step Solutions:

  • Acid-Base Interactions: The acidic nature of your compound and the silica gel are the primary cause of the issue.

    • Action A (Mobile Phase Modifier): Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This protonates the carboxylate, reducing its interaction with the silica, and also competes for the binding sites on the stationary phase, leading to sharper peaks.

    • Action B (Alternative Stationary Phase): For highly polar or strongly acidic compounds, consider switching to a different stationary phase. Reversed-phase chromatography (C18) with a polar mobile phase (e.g., water/acetonitrile with a formic acid or TFA modifier) is often a very effective alternative.[1] Neutral or basic alumina can also be used, but be mindful of the potential for compound degradation on basic alumina.[1]

  • Column Overloading: Applying too much sample to the column can also lead to poor peak shape.

    • Action: Ensure your sample load is appropriate for your column size, typically 1-5% of the mass of the stationary phase.[1]

Question 4: My carboxylic acid intermediate won't elute from the silica column, even with a highly polar mobile phase.

Answer: This issue suggests either extremely strong, potentially irreversible, adsorption to the stationary phase or decomposition of the compound on the silica gel.

Causality and Step-by-Step Solutions:

  • Irreversible Adsorption: The strong acidity of the compound can lead to very tight binding to the silica.

    • Action: Before committing to a large-scale column, test the stability of your compound on a TLC plate. Spot the compound, let it sit for an hour, and then elute to see if any degradation has occurred.[1] If the compound is stable, a very polar mobile phase, potentially with a higher concentration of an acidic modifier, may be necessary. In some cases, a solvent system containing a small amount of methanol or even water may be required.

  • Compound Decomposition: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.

    • Action: If you suspect decomposition, avoid silica gel. As mentioned previously, reversed-phase chromatography is an excellent alternative.[1] Another option is to try a less acidic stationary phase like neutral alumina.

Purification Method Selection

The choice of purification technique is critical and depends on the scale of your reaction, the nature of the impurities, and the physical properties of your thieno[3,2-d]pyrimidine carboxylic acid intermediate.

Purification TechniqueIdeal ForKey AdvantagesCommon Challenges
Crystallization Solid, thermally stable compounds with moderate solubility.Cost-effective, scalable, can provide very high purity."Oiling out," low recovery, not effective for all impurity profiles.
Acid-Base Extraction Removing neutral or basic impurities from the acidic product.Simple, fast, and effective for initial work-up.Can lead to emulsions, requires solvent-solvent partitioning.
Normal-Phase Column Chromatography Separating compounds with different polarities.Versatile, applicable to a wide range of compounds.Streaking of acidic compounds, potential for decomposition on silica.[3]
Reversed-Phase Column Chromatography Polar and acidic compounds that are problematic on silica.Excellent for polar compounds, often provides sharp peaks.[1]Requires different solvent systems, C18 silica can be more expensive.

Visual Workflow: Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying your thieno[3,2-d]pyrimidine carboxylic acid intermediate.

PurificationWorkflow start Crude Product (Thieno[3,2-d]pyrimidine Carboxylic Acid) is_solid Is the product a solid? start->is_solid extraction Perform Acid-Base Extraction to remove neutral/basic impurities is_solid->extraction Yes column_chrom Proceed to Column Chromatography is_solid->column_chrom No (Oil) crystallization_attempt Attempt Crystallization extraction->crystallization_attempt crystallization_success Crystallization Successful? crystallization_attempt->crystallization_success pure_product Pure Product crystallization_success->pure_product Yes crystallization_success->column_chrom No check_polarity Assess Polarity and Silica Stability (TLC) column_chrom->check_polarity normal_phase Normal-Phase Chromatography (Silica Gel with Acidic Modifier) check_polarity->normal_phase Moderate Polarity & Stable on Silica reversed_phase Reversed-Phase Chromatography (C18 with Acidic Modifier) check_polarity->reversed_phase High Polarity or Unstable on Silica normal_phase->pure_product reversed_phase->pure_product

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of thieno[3,2-d]pyrimidine carboxylic acids?

A1: The impurities will largely depend on the synthetic route employed. However, some common culprits include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the thiophene ring (from a Gewald reaction, for example) or the pyrimidine ring.[4][5][6]

  • Amide Intermediate: If the carboxylic acid is formed by the hydrolysis of a nitrile, the corresponding amide is a common intermediate and potential impurity if the hydrolysis is incomplete.[7][8]

  • Byproducts from Ring Formation: The Gewald reaction, a common method for synthesizing the initial 2-aminothiophene, can sometimes yield side products.[9] Similarly, the cyclization to form the pyrimidine ring may not be perfectly efficient.

  • Salts: If the workup involves acid-base extractions, residual inorganic salts may be present.

Q2: What are the best practices for storing thieno[3,2-d]pyrimidine carboxylic acid intermediates?

A2: As with most carboxylic acids, these intermediates should be stored in a cool, dry place, away from basic compounds with which they could react. A desiccator is recommended to protect against moisture. For long-term storage, refrigeration in a tightly sealed container is advisable.

Q3: Can I use a base like triethylamine in my column chromatography mobile phase to improve the peak shape of my carboxylic acid?

A3: While adding a basic modifier like triethylamine is a common strategy for purifying basic compounds on silica gel, it is generally not recommended for acidic compounds like your carboxylic acid.[1] Adding a base will deprotonate the carboxylic acid, forming a salt. This salt will likely either stick irreversibly to the silica gel or move with the solvent front, resulting in no separation. The appropriate modifier for an acidic compound on silica is a volatile acid, such as acetic or formic acid.

Common Impurity Structures

The following diagram illustrates the structures of a generic thieno[3,2-d]pyrimidine carboxylic acid and potential related impurities.

Impurities cluster_structures Potential Impurity Profile product Thieno[3,2-d]pyrimidine Carboxylic Acid Product amide Corresponding Amide Incomplete Hydrolysis product->amide Incomplete Hydrolysis nitrile Corresponding Nitrile Starting Material amide->nitrile Hydrolysis Precursor Product_struct [Product Structure] Amide_struct [Amide Impurity] Nitrile_struct [Nitrile Precursor]

Caption: Relationship between the target acid and common impurities.

References

  • Dababov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Agilent. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Scribd. (n.d.). Gewald Reaction for Thiophene Synthesis | PDF. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Starks, C. M. (1970). U.S. Patent No. 3,542,822. Washington, DC: U.S. Patent and Trademark Office.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Hartmann, R. W., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Retrieved from [Link]

  • PubMed. (2024, July 15). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Retrieved from [Link]

  • Journal of Microbiology and Biotechnology. (2019, June 28). Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. Retrieved from [Link]

  • Sadhukhan, J., et al. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Energies. Retrieved from [Link]

  • Rogers, R. D., et al. (2010). U.S. Patent Application No. 12/602,969. Washington, DC: U.S. Patent and Trademark Office.
  • Shukla, A. A., et al. (2007). Recovery and purification process development for monoclonal antibody production. Journal of Chromatography B. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

Sources

Validation & Comparative

Thieno[3,2-d]pyrimidine vs. Quinazoline: A Chemotype Comparison Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between thieno[3,2-d]pyrimidine and quinazoline scaffolds, two of the most prevalent chemotypes in kinase inhibitor discovery. While quinazolines (e.g., Gefitinib, Erlotinib) established the paradigm for ATP-competitive inhibition in EGFR-driven cancers, thieno[3,2-d]pyrimidines (e.g., GDC-0941, Olmutinib) have emerged as powerful bioisosteres. This transition often aims to bypass intellectual property constraints, alter solubility profiles, and—most critically—achieve selectivity against resistance-conferring mutations (e.g., EGFR T790M) or distinct kinase families like PI3K.

Structural & Chemical Logic

The transition from quinazoline to thieno[3,2-d]pyrimidine is a classic example of scaffold hopping . Both scaffolds are planar, aromatic, and nitrogen-rich, mimicking the adenine ring of ATP to anchor the inhibitor within the kinase hinge region.

The Bioisosteric Switch

The core difference lies in the replacement of the benzene ring (quinazoline) with a thiophene ring (thienopyrimidine).

  • Quinazoline: A 6,6-fused system. The benzene ring is π-neutral and provides a large hydrophobic surface area.

  • Thieno[3,2-d]pyrimidine: A 6,5-fused system. The thiophene ring is electron-rich (π-excessive) and contains a sulfur atom. This alters the electronic vector of the scaffold, potentially changing

    
     stacking interactions with the gatekeeper residue or the catalytic spine.
    
Scaffold Comparison Diagram

The following diagram illustrates the atomic mapping between the two scaffolds and their typical hinge-binding vectors.

ScaffoldComparison cluster_0 Quinazoline Scaffold (Classic) cluster_1 Thieno[3,2-d]pyrimidine Scaffold (Bioisostere) Q_Core Quinazoline Core (6,6-Fused) Q_Bind Hinge Interaction: N1 (Acceptor) & C4-NH (Donor) Q_Core->Q_Bind Anchors to Met793 (EGFR) T_Core Thieno[3,2-d]pyrimidine (6,5-Fused) Q_Core->T_Core Scaffold Hop (Benzene -> Thiophene) T_Bind Hinge Interaction: N1 (Acceptor) & C4-NH (Donor) T_Core->T_Bind Anchors to Val851 (PI3K) T_Prop Properties: Electron-Rich Thiophene Altered Solubility/Metabolism T_Core->T_Prop Structural Effect

Figure 1: Structural logic of scaffold hopping from quinazoline to thieno[3,2-d]pyrimidine.

Pharmacological Performance Comparison

Potency and Selectivity Data

The choice of scaffold significantly influences the inhibitor's profile. Below is a comparison using EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase) as case studies.

FeatureQuinazoline (e.g., Gefitinib)Thieno[3,2-d]pyrimidine (e.g., GDC-0941, Olmutinib)
Primary Target Class Tyrosine Kinases (EGFR, HER2)Lipid Kinases (PI3K), Mutant EGFR
Binding Mode Type I (ATP-competitive). Binds to active conformation (DFG-in).Type I (ATP-competitive). Often exploits distinct hydrophobic pockets.
Potency (IC50) EGFR WT: < 1 nM (High)EGFR T790M: > 1 µM (Resistant)PI3K

:
~3 nM (GDC-0941)EGFR T790M: ~10 nM (Olmutinib)
Solubility Moderate. Often requires solubilizing tails (e.g., morpholine).Low to Moderate. The thiophene ring is lipophilic; requires polar groups (e.g., piperazine) to improve ADME.
Metabolic Stability Susceptible to oxidative metabolism on the benzene ring.Thiophene S-oxidation is a potential risk, but substitution at C2/C6 blocks metabolic hotspots.
Case Study: Overcoming Resistance (EGFR T790M)

First-generation quinazolines (Gefitinib) fail against the T790M "gatekeeper" mutation because the bulky methionine residue sterically hinders binding.

  • The Thieno Solution: Olmutinib (a thieno[3,2-d]pyrimidine) was designed to bind to the T790M mutant. The 6,5-fused system, combined with specific substituents, allows the molecule to accommodate the steric bulk of the methionine gatekeeper better than the rigid 6,6-quinazoline core in some binding orientations.

Case Study: PI3K Selectivity (GDC-0941)

GDC-0941 (Pictilisib) utilizes the thieno[3,2-d]pyrimidine scaffold to inhibit Class I PI3K isoforms.[1][2][3]

  • Mechanism: The morpholine oxygen at C4 forms a critical hydrogen bond with the hinge residue (Val851 in PI3K

    
    ). The indazole group extends into the affinity pocket. This scaffold provides the necessary geometry to achieve selectivity over other kinome members, a trait difficult to optimize with a standard quinazoline core in this specific pocket.
    

Experimental Validation Protocols

To objectively compare these scaffolds in your own research, use the following self-validating workflows.

Protocol: Competitive Binding Assay (Kd Determination)

Objective: Determine the intrinsic affinity of the scaffold for the kinase ATP pocket, independent of ATP concentration.

  • Reagents: Recombinant Kinase (EGFR or PI3K), DNA-tagged Kinase (for qPCR readout) or Eu-labeled antibody (for TR-FRET), Test Compounds.

  • Preparation: Dissolve compounds in 100% DMSO. Prepare 11-point serial dilutions (1:3).

  • Incubation:

    • Mix kinase, tracer (active site probe), and compound in assay buffer (20 mM HEPES, 10 mM MgCl2, 0.01% Triton X-100).

    • Incubate for 60 minutes at Room Temperature (equilibrium).

  • Detection: Measure signal (qPCR Ct values or TR-FRET ratio).

  • Validation:

    • Z-Factor: Must be > 0.5.

    • Reference Control: Include Staurosporine (pan-kinase) and a specific control (e.g., Wortmannin for PI3K).

  • Analysis: Fit data to the Hill equation to derive Kd.

Protocol: Cell Viability & Selectivity Profiling

Objective: Assess cellular potency and off-target toxicity.

  • Cell Lines:

    • Target Positive: PC9 (EGFR Del19), MCF-7 (PI3K active).

    • Resistance Model: H1975 (EGFR T790M/L858R).

    • Negative Control: CHO or HEK293 (non-dependent).

  • Seeding: 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Add compounds (10 nM – 10 µM). Incubate for 72 hours.

  • Readout: Add CellTiter-Glo (ATP quantification). Read Luminescence.

  • Data Processing: Calculate GI50 (Growth Inhibition 50%).

    • Success Metric: A selectivity window >10-fold between Target Positive and Negative Control cell lines.

Experimental Workflow Diagram

The following Graphviz diagram visualizes the critical path for benchmarking these inhibitors.

InhibitorWorkflow cluster_synthesis Phase 1: Synthesis & Design cluster_biochem Phase 2: Biochemical Validation cluster_cell Phase 3: Cellular & ADME Scaffold_Sel Select Scaffold: Quinazoline vs Thieno[3,2-d] SAR SAR Optimization: C2/C4/C6 Substitution Scaffold_Sel->SAR Kinase_Assay Kinase Assay (TR-FRET/Binding) Measure IC50 / Kd SAR->Kinase_Assay Selectivity Kinome Profiling (Selectivity Score) Kinase_Assay->Selectivity If IC50 < 100 nM Cell_Viability Cell Viability (MTT/ATP) Target vs Resistant Lines Selectivity->Cell_Viability ADME ADME Profiling Solubility & Met. Stability Cell_Viability->ADME Decision Lead Candidate Selection ADME->Decision

Figure 2: Step-by-step workflow for benchmarking kinase inhibitor scaffolds.

References

  • Folkes, A. J., et al. (2008).[1] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[1][2] Journal of Medicinal Chemistry. Link

  • Kim, E. S., et al. (2016). "Olmutinib (BI 1482694), a Novel Surmountable EGFR T790M Inhibitor for Non-Small Cell Lung Cancer." Clinical Cancer Research. Link

  • Jiao, Q., et al. (2018). "Advances in the discovery of thieno[3,2-d]pyrimidine derivatives as kinase inhibitors." European Journal of Medicinal Chemistry. Link

  • Rusnak, D. W., et al. (2001). "The effects of the novel, reversible epidermal growth factor receptor tyrosine kinase inhibitor, GW572016, on the growth of human normal and tumor-derived cell lines in vitro and in vivo." Molecular Cancer Therapeutics. Link

  • PubChem. "Olmutinib (Compound CID 54758501)."[4] National Library of Medicine. Link

Sources

In vitro Biological Evaluation of Thieno[3,2-d]pyrimidine-based BET Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thieno[3,2-d]pyrimidine Advantage

In the crowded landscape of BET (Bromodomain and Extra-Terminal) inhibitors, the thieno[3,2-d]pyrimidine scaffold has emerged as a potent alternative to the classical benzodiazepine-based inhibitors (e.g., JQ1, OTX015). While benzodiazepines defined the first generation of BRD4 inhibition, they often suffer from short half-lives and "on-target" toxicity issues.

This guide provides a rigorous technical comparison of thieno[3,2-d]pyrimidine derivatives (specifically focusing on morpholine-substituted analogs like Compound 6c and dual-inhibitors like Compound 10b ) against industry standards. We evaluate their biochemical potency, cellular efficacy, and mechanistic integrity.[1]

Key Takeaway: The thieno[3,2-d]pyrimidine scaffold offers comparable nanomolar potency to JQ1 but frequently exhibits superior metabolic stability and a unique vector for designing dual-target inhibitors (e.g., PI3K/BET or HDAC/BET), providing a distinct advantage in overcoming resistance mechanisms in DLBCL and AML.

Evaluation Workflow & Logic

To ensure data reliability, we employ a funnel-based screening approach. This workflow filters compounds from raw binding affinity to functional cellular phenotyping.

EvaluationWorkflow cluster_0 Phase I: Biochemical cluster_1 Phase II: Cellular cluster_2 Phase III: Mechanism Node1 TR-FRET / AlphaScreen (Kd / IC50 Determination) Node2 Anti-Proliferation (MTS / CCK-8) Node1->Node2 Select IC50 < 50 nM Node3 Target Engagement (c-Myc Western Blot) Node2->Node3 Validate Mechanism Node4 Cell Cycle Analysis (PI Staining) Node3->Node4 Phenotypic Profiling Node5 Apoptosis Assay (Annexin V/PI) Node3->Node5

Figure 1: Step-wise screening funnel for validating novel BET inhibitors. Only compounds passing the biochemical threshold advance to cellular validation.

Biochemical Potency: Scaffold Comparison

The primary metric for BET inhibition is the disruption of the interaction between the BRD4 bromodomains (BD1/BD2) and acetylated lysine residues on histones.

Experimental Protocol: TR-FRET Binding Assay

Objective: Determine the IC50 of the inhibitor against BRD4-BD1. Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a tetra-acetylated histone H4 peptide (biotinylated) from the His-tagged BRD4 bromodomain by the test compound.

  • Reagents: Recombinant BRD4-BD1 protein, Biotinylated Histone H4 peptide, Europium-labeled anti-His antibody (Donor), ULight-labeled Streptavidin (Acceptor).

  • Plate Setup: Use 384-well white ProxiPlates.

  • Incubation: Mix 5 µL of compound (serial dilution in DMSO) with 5 µL of BRD4 protein (5 nM final). Incubate 15 min at RT.

  • Peptide Addition: Add 5 µL of peptide/detection mix.

  • Readout: Incubate 60 min. Read on EnVision Multilabel Reader (Ex: 320nm, Em: 615nm/665nm).

  • Data Analysis: Plot % inhibition vs. log[concentration] to derive IC50.

Comparative Data: Thieno[3,2-d]pyrimidine vs. JQ1

Data synthesized from recent high-impact studies (e.g., Bioorg. Chem. 2024, J. Med. Chem. 2025).[2][3][4]

Compound ClassRepresentativeTargetIC50 (BRD4-BD1)Selectivity Profile
Thieno[3,2-d]pyrimidine Compound 6c BET (Pan)3.3 nM High selectivity for BET over non-BET bromodomains.
Thieno[3,2-d]pyrimidine Compound 10b PI3Kδ / BET19 nM Dual Inhibition. Balanced potency against PI3Kδ (112 nM).[2][4]
Benzodiazepine (+) - JQ1 BET (Pan)~10 - 30 nM Excellent BET potency but poor metabolic stability (t1/2 < 1h).
Benzodiazepine OTX015 BET (Pan)~20 - 40 nM Clinical standard; similar potency to JQ1.

Expert Insight: The thieno[3,2-d]pyrimidine derivative 6c demonstrates superior potency (single-digit nanomolar) compared to the JQ1 standard. Furthermore, the scaffold's rigidity allows for the attachment of "warheads" (like morpholine or hydroxamic acid) to create dual inhibitors (e.g., 10b ) without destroying BRD4 binding affinity—a feat difficult to achieve with the bulky benzodiazepine core.

Cellular Efficacy & Mechanism of Action[1][2][5][6][7]

Potency in a test tube does not guarantee efficacy in a cell. The thieno[3,2-d]pyrimidine inhibitors must demonstrate the ability to cross the cell membrane and downregulate the c-Myc oncogene, the downstream effector of BRD4.

Signaling Pathway: The "Super-Enhancer" Blockade

The diagram below illustrates how thieno[3,2-d]pyrimidines disrupt the BRD4-mediated transcription of c-Myc.

SignalingPathway Chromatin Acetylated Chromatin (Super-Enhancer) BRD4 BRD4 Protein Chromatin->BRD4 Recruits PTEFb P-TEFb Complex (CDK9/Cyclin T1) BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates (Ser2) cMyc c-Myc Transcription RNAPII->cMyc Drives Expression Inhibitor Thieno[3,2-d]pyrimidine (Inhibitor) Inhibitor->BRD4 Blocks Binding Proliferation Tumor Cell Proliferation cMyc->Proliferation

Figure 2: Mechanism of Action. The inhibitor competitively binds to the acetyl-lysine recognition pocket of BRD4, preventing P-TEFb recruitment and halting c-Myc transcription.

Experimental Protocol: Cellular Viability (MTS Assay)

Objective: Determine the GI50 (50% Growth Inhibition) in sensitive cell lines (e.g., SU-DHL-6, MV4-11).

  • Seeding: Plate cells (e.g., SU-DHL-6) at 5,000 cells/well in 96-well plates. Culture for 24h.

  • Treatment: Add compounds (serial dilution). Include JQ1 as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTS reagent (Promega CellTiter 96). Incubate 1-4 hours.

  • Measurement: Measure absorbance at 490 nm.

  • Validation: GI50 values should be calculated using non-linear regression.

Comparative Results: Antiproliferative Activity (GI50)
Cell LineDisease ModelCompound 6c (Thieno)JQ1 (Benzo)Interpretation
SU-DHL-6 DLBCL (Lymphoma)8.6 nM ~50 nM6x more potent. High sensitivity due to c-Myc addiction.
MV4-11 AML (Leukemia)12 nM ~80 nMStrong efficacy in liquid tumors.
HCT-116 Colorectal Cancer150 nM ~400 nMSolid tumors require higher doses; thieno scaffold still outperforms.

Mechanistic Validation: Apoptosis & Cell Cycle[1]

To confirm that the growth inhibition is due to the specific mechanism (BET inhibition) and not general toxicity, you must validate the phenotype.

Protocol: Western Blot for c-Myc

Why: c-Myc is the direct downstream target. If c-Myc levels do not drop, the compound is likely acting via an off-target mechanism.

  • Result: Thieno[3,2-d]pyrimidine derivatives (e.g., 6c) typically induce >50% reduction in c-Myc protein levels at concentrations as low as 50 nM within 6 hours.

Protocol: Cell Cycle Analysis (Flow Cytometry)

Why: BET inhibition typically causes G1 cell cycle arrest.

  • Treat cells with inhibitor (e.g., 100 nM) for 24h.

  • Fix in 70% ethanol at -20°C.

  • Stain with Propidium Iodide (PI) + RNase A.

  • Analyze via Flow Cytometry.

  • Observation: Look for an increase in the G0/G1 peak and a decrease in the S-phase fraction. Thieno-based inhibitors often show a sharper G1 arrest compared to JQ1 due to higher intracellular retention.

Conclusion & Recommendation

The thieno[3,2-d]pyrimidine scaffold represents a significant evolution in BET inhibitor design.

  • Choose this scaffold if: You require high potency (<10 nM), metabolic stability, or are designing bifunctional molecules (e.g., PI3K/BET dual inhibitors).

  • Stick to JQ1 if: You need a generic, widely accessible academic tool compound where metabolic stability is not a concern (e.g., short-term in vitro assays only).

For drug development professionals, the thieno[3,2-d]pyrimidine core (specifically Compound 6c and 10b analogs) offers a more "drug-like" starting point for lead optimization than the traditional benzodiazepines.

References

  • Discovery and optimization of novel 4-morpholinothieno[3,2-d]pyrimidine derivatives as potent BET inhibitors for cancer therapy. Bioorganic Chemistry, 2024.[1]

  • Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry, 2025.[2][3] [2]

  • Discovery of Thieno[2,3-d]pyrimidine-Based Hydroxamic Acid Derivatives as Bromodomain-Containing Protein 4/Histone Deacetylase Dual Inhibitors. Journal of Medicinal Chemistry, 2020.[5]

  • Targeting BET Bromodomains for Cancer Treatment. (Contextual Reference for JQ1/OTX015 mechanisms). Nature, 2010.

Sources

Safety Operating Guide

Proper Disposal Procedures: Thieno[3,2-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic organic acid commonly utilized as a scaffold in the synthesis of bioactive compounds, particularly kinase inhibitors. While not explicitly listed on the EPA’s P-list or U-list of acutely hazardous wastes, it must be managed as a hazardous chemical waste due to its potential biological activity and characteristic hazards (Skin/Eye Irritant, Potential Acute Toxicity).

Core Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems (drain disposal) or regular trash. The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. This compound is an organic solid that poses inhalation and contact risks.

ParameterSpecification
Chemical Name Thieno[3,2-d]pyrimidine-6-carboxylic acid
CAS Number 7311-63-9
Formula C₇H₄N₂O₂S
Physical State Solid (Powder/Crystalline)
Acidity Weakly Acidic (Carboxylic acid moiety)
Hazard Class Irritant (Skin/Eye/Resp); Potential Acute Toxicant
Incompatibilities Strong Oxidizers, Strong Bases

Safety Insight: As a thieno-fused pyrimidine, this compound shares structural similarities with potent pharmaceutical agents. Treat all waste as if it possesses high biological activity until proven otherwise.

Regulatory Framework (RCRA/EPA)

Although Thieno[3,2-d]pyrimidine-6-carboxylic acid is not a specifically listed waste (e.g., U-list), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics and generator knowledge.

  • Waste Classification: Non-regulated by name, but regulated as Hazardous Waste due to toxicity/irritancy.

  • EPA Waste Code: If unlisted, use D000 (Not otherwise specified) or applicable characteristic codes if mixed with solvents (e.g., D001 for ignitable solvents).

  • Disposal Method: Fuel Blending or Rotary Kiln Incineration.

Pre-Disposal Handling & Segregation

Improper segregation is the leading cause of laboratory accidents during waste transport.

Segregation Rules
  • Segregate from Bases: Do not mix with caustic waste (e.g., Sodium Hydroxide). Exothermic neutralization may pressurize containers.

  • Segregate from Oxidizers: Do not mix with Nitric Acid or Peroxides. Risk of fire/explosion.

  • Compatible Stream: Segregate with Solid Organic Acids or General Organic Solids .

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagent, excess weighing powder, spill cleanup residues.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Transfer: Transfer the solid waste into the container. Do not fill beyond 90% capacity.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "Thieno[3,2-d]pyrimidine-6-carboxylic acid" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment bin.

  • Handoff: Request pickup by EHS/Waste Contractor for incineration.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable for: Filtrates, HPLC waste, or reaction mixtures containing the compound.

  • Characterize Solvent: Identify the primary solvent (e.g., DMSO, Methanol, DCM).

  • Select Stream:

    • Halogenated:[3][4] If DCM/Chloroform is present.[5]

    • Non-Halogenated: If Methanol/Ethanol/DMSO is present.

  • Transfer: Pour into the appropriate carboy. Use a funnel to prevent spills.

  • Log Entry: You must log the concentration of Thieno[3,2-d]pyrimidine-6-carboxylic acid on the waste tag.

    • Example: "Methanol (95%), Thieno[3,2-d]pyrimidine-6-carboxylic acid (5%)".

Visualizations

Figure 1: Waste Segregation Logic Flow

This decision tree ensures the compound is routed to the correct waste stream to prevent incompatibility incidents.

WasteSegregation Start Waste Generation: Thieno[3,2-d]pyrimidine-6-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Debris LiquidPath Liquid Waste (Solution/Suspension) StateCheck->LiquidPath Dissolved PureSolid Pure Compound / Spill Debris SolidPath->PureSolid Sharps Contaminated Sharps (Needles/Glass) SolidPath->Sharps Glassware SolventCheck Solvent Type? LiquidPath->SolventCheck DisposalAction1 Label: Solid Hazardous Waste (Toxic/Irritant) PureSolid->DisposalAction1 DisposalAction2 Label: Sharps Container (Incineration Only) Sharps->DisposalAction2 Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., DMSO, MeOH) SolventCheck->NonHalo No Halogens DisposalAction3 Label: Halogenated Solvent List Compound % Halo->DisposalAction3 DisposalAction4 Label: Non-Halogenated Solvent List Compound % NonHalo->DisposalAction4

Caption: Decision matrix for segregating Thieno[3,2-d]pyrimidine-6-carboxylic acid waste streams based on physical state and solvent composition.

Figure 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a benchtop spill.

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PROTECT Don Double Nitrile Gloves, Goggles, N95/Respirator Alert->PPE Contain 3. CONTAIN Cover with Absorbent Pads (Do not sweep dry dust) PPE->Contain Clean 4. CLEAN Wipe with wet paper towels (Soap/Water) Contain->Clean Dispose 5. DISPOSE All debris into Solid Hazardous Waste Clean->Dispose

Caption: Step-by-step workflow for safely managing a laboratory spill of Thieno[3,2-d]pyrimidine-6-carboxylic acid.

Emergency Procedures

In case of exposure:

  • Skin Contact: Brush off loose powder, then wash with soap and water for 15 minutes.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[6]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Spill Cleanup Note: Avoid dry sweeping, which generates dust aerosols. Use wet wiping methods or a HEPA-filtered vacuum if available.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11663249, Thieno[3,2-d]pyrimidine-6-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.